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  • Product: 2-Propylpyrimidin-4-amine
  • CAS: 100910-69-8

Core Science & Biosynthesis

Foundational

A Guide to the Synthesis and Application of 2-Substituted-4-Aminopyrimidines: A Technical Overview for Drug Discovery Professionals

Senior Application Scientist Note: Initial database searches for a specific Chemical Abstracts Service (CAS) number for "2-Propylpyrimidin-4-amine" did not yield a conclusive result, suggesting that this specific molecul...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Initial database searches for a specific Chemical Abstracts Service (CAS) number for "2-Propylpyrimidin-4-amine" did not yield a conclusive result, suggesting that this specific molecule may be a novel or less-documented entity. Consequently, this guide has been structured to address the broader, and highly pertinent, subject of 2-substituted-4-aminopyrimidines. The principles, protocols, and applications discussed herein are directly applicable to the synthesis and study of compounds such as 2-Propylpyrimidin-4-amine, providing a robust framework for researchers in the field.

The 4-aminopyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] Its ability to form crucial hydrogen bonds with biological targets, coupled with its synthetic tractability, makes it an attractive starting point for the development of novel therapeutics.[3] This guide provides an in-depth exploration of the synthesis, properties, and applications of 2-substituted-4-aminopyrimidines, tailored for researchers, scientists, and professionals in drug development.

The 4-Aminopyrimidine Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrimidine ring is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] In the realm of drug discovery, the 4-aminopyrimidine motif has been extensively utilized to design inhibitors for a variety of enzymes, particularly kinases.[3][4] The nitrogen atoms in the pyrimidine ring act as hydrogen bond acceptors, while the exocyclic amino group at the 4-position serves as a hydrogen bond donor, enabling strong and specific interactions with the hinge region of kinase active sites.

The substitution at the 2-position of the 4-aminopyrimidine ring provides a versatile handle for modulating the potency, selectivity, and pharmacokinetic properties of the molecule. By introducing various alkyl or aryl groups at this position, medicinal chemists can fine-tune the compound's interaction with its biological target and optimize its drug-like properties. This strategic modification has led to the development of numerous successful drugs and clinical candidates for the treatment of cancer and other diseases.[1][5]

General Strategies for the Synthesis of 2-Substituted-4-Aminopyrimidines

The construction of the 2-substituted-4-aminopyrimidine scaffold can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the availability of starting materials and the desired substitution pattern.

One of the most common and versatile methods is the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with an amidine. To synthesize a 2-alkyl-4-aminopyrimidine, the corresponding alkylamidine is typically used.[6]

A general workflow for this approach is illustrated below:

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product Amidine R-C(NH2)2+ Condensation Base-catalyzed Condensation/ Cyclization Amidine->Condensation Dicarbonyl R'COCH2COR'' Dicarbonyl->Condensation Pyrimidine 2-R-4-R''-6-R'-Pyrimidine Condensation->Pyrimidine

Caption: Generalized workflow for pyrimidine synthesis.

Another powerful strategy involves the modification of a pre-existing pyrimidine ring. For instance, commercially available 2-amino-4,6-dichloropyrimidine can serve as a versatile starting material. Nucleophilic substitution of the chlorine atoms allows for the introduction of various functionalities.[7] Similarly, 2-amino-4-bromopyrimidine can be synthesized and subsequently used in cross-coupling reactions to introduce diverse substituents.[8]

Exemplary Experimental Protocol: Synthesis of 2-Alkyl-1,4,5,6-tetrahydropyrimidines as Precursors to 2-Alkylpyrimidines

While the direct synthesis of 2-propylpyrimidin-4-amine is not explicitly detailed in the provided literature, a robust method for the synthesis of 2-alkylpyrimidines involves the dehydrogenation of 2-alkyl-1,4,5,6-tetrahydropyrimidines.[9] The latter are readily prepared from the condensation of 1,3-diaminopropane with an appropriate carboxylic acid.[9] This two-step process offers a practical and scalable route to 2-alkylated pyrimidines.

Step 1: Synthesis of 2-Propyl-1,4,5,6-tetrahydropyrimidine

  • Reaction Setup: In a high-pressure reactor, combine 1,3-diaminopropane (excess, e.g., 5-10 equivalents) and butyric acid (1 equivalent).

  • Reaction Conditions: Heat the mixture at a high temperature (e.g., 225°C) overnight.

  • Work-up: After cooling, remove the excess 1,3-diaminopropane under reduced pressure using a rotary evaporator.

  • Purification: The resulting residue can be purified by distillation or recrystallization to yield the desired 2-propyl-1,4,5,6-tetrahydropyrimidine.

Step 2: Dehydrogenation to 2-Propylpyrimidine

  • Catalyst: Utilize a palladium on alumina (Pd/Al2O3) catalyst.[9]

  • Reaction Conditions: Pass the vapor of the 2-propyl-1,4,5,6-tetrahydropyrimidine over the heated catalyst (e.g., 300-320°C).[9]

  • Product Collection: The product, 2-propylpyrimidine, is collected from the effluent stream.

  • Purification: The crude product is then purified by distillation.

Physicochemical and Spectroscopic Data of a Representative 2-Substituted-4-Aminopyrimidine

The following table summarizes typical physicochemical and spectroscopic data for a generic 2-substituted-4-aminopyrimidine, based on analogous compounds found in the literature. Actual data for 2-propylpyrimidin-4-amine would require experimental determination.

PropertyTypical Value/Observation
Appearance White to off-white crystalline solid
Melting Point Varies with substituent; typically in the range of 100-200°C
Solubility Soluble in organic solvents like methanol, ethanol, DMSO
¹H NMR Characteristic signals for pyrimidine ring protons, the amino group, and the 2-position substituent.
¹³C NMR Resonances corresponding to the pyrimidine ring carbons and the substituent carbons.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Development: Targeting Key Biological Pathways

The 2-substituted-4-aminopyrimidine scaffold is a key component in a multitude of kinase inhibitors that have shown promise in cancer therapy.[4] For example, derivatives of this scaffold have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication.[4] Overexpression of PLK4 is observed in various cancers, making it an attractive therapeutic target.[4]

G Scaffold 2-Substituted-4-Aminopyrimidine Scaffold Target Kinase Active Site (e.g., PLK4) Scaffold->Target Binds to Effect Inhibition of Kinase Activity Target->Effect Outcome Anti-cancer Effect Effect->Outcome

Caption: Role of the 2-substituted-4-aminopyrimidine scaffold.

The design of such inhibitors often involves a "scaffold hopping" strategy, where the 4-aminopyrimidine core replaces other heterocyclic systems to improve drug-like properties while maintaining or enhancing inhibitory activity.[4]

Safety and Handling of Aminopyrimidine Derivatives

As with all laboratory chemicals, aminopyrimidine derivatives should be handled with appropriate care. General safety precautions include:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

For specific handling and safety information, always refer to the Safety Data Sheet (SDS) of the particular compound being used.

Conclusion

While the specific compound 2-propylpyrimidin-4-amine may be a novel entity, the broader class of 2-substituted-4-aminopyrimidines represents a highly valuable and extensively explored area of medicinal chemistry. The synthetic methodologies are well-established, and the scaffold's utility in designing potent and selective kinase inhibitors is undisputed. This guide provides a foundational understanding for researchers and drug development professionals to synthesize, characterize, and utilize this important class of molecules in their quest for novel therapeutics.

References

  • Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Maggiolo, A., Phillips, A. P., & Hitchings, G. H. (1951). Synthesis of 2-Methyl-4-amino-6-substituted Aminopyrimidines. Journal of the American Chemical Society, 73(12), 5617-5619.
  • A kind of preparation method of 2-amino-4-bromopyrimidine. (n.d.). Google Patents.
  • Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. (n.d.). National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

  • Synthesis of substituted 4-amino-pyrimidines. (n.d.). Google Patents.
  • Pyrimidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 27, 2026, from [Link]

  • Pyrimidine. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

  • (PDF) SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Pews, R. G. (1988). SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. HETEROCYCLES, 27(8), 1867.
  • Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
  • Roles of pyridine and pyrimidine derivatives as privileged scaffolds in anticancer agents. (n.d.). Retrieved January 27, 2026, from [Link]

  • Chen, X., et al. (2022). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC medicinal chemistry, 13(9), 1008-1028.

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 2-Propylpyrimidin-4-amine in Various Solvents

Foreword: Understanding the Critical Role of Solubility in Drug Development In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) are of par...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of active pharmaceutical ingredients (APIs) are of paramount importance. Among these, aqueous and non-aqueous solubility stand out as critical determinants of a drug candidate's ultimate success. Poor solubility can lead to a cascade of downstream challenges, including low bioavailability, difficulties in formulation, and unreliable in vitro testing results. For researchers and drug development professionals, a thorough understanding of an API's solubility profile is not merely a data point; it is a foundational piece of knowledge that informs formulation strategies, predicts in vivo behavior, and ultimately impacts therapeutic efficacy.

This technical guide focuses on 2-propylpyrimidin-4-amine, a substituted pyrimidine. The pyrimidine scaffold is a well-established pharmacophore found in numerous bioactive compounds and is of significant interest in medicinal chemistry.[1][2] This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed experimental protocol for its determination, and an analysis of its expected behavior in a range of common laboratory solvents. Our objective is to equip researchers, scientists, and formulation experts with the necessary tools and insights to effectively characterize and modulate the solubility of this and similar compounds.

Theoretical Framework: Predicting the Solubility of 2-Propylpyrimidin-4-amine

The solubility of a solute in a given solvent is a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For 2-propylpyrimidin-4-amine, its molecular structure dictates its solubility characteristics.

1.1 Molecular Structure and Physicochemical Properties

2-Propylpyrimidin-4-amine possesses a heterocyclic aromatic pyrimidine ring, a primary amine group (-NH2), and a short alkyl chain (propyl group).

  • Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors.

  • Amino Group: The primary amine group can act as both a hydrogen bond donor and acceptor. This functional group significantly contributes to its potential solubility in protic solvents.

  • Propyl Group: The propyl chain introduces a degree of lipophilicity or non-polar character to the molecule.

The interplay between the polar amine and pyrimidine functionalities and the non-polar propyl group will govern its solubility across solvents of varying polarities. Generally, as the length of the alkyl chain on a molecule increases, its hydrophobic character becomes more pronounced, which can influence its solubility in highly polar solvents.[3]

1.2 Solvent-Solute Interactions

The principle of "like dissolves like" provides a foundational, albeit simplified, understanding of solubility. A more nuanced view considers the specific intermolecular interactions:

  • Hydrogen Bonding: Protic solvents like water, methanol, and ethanol are expected to be effective solvents for 2-propylpyrimidin-4-amine due to the potential for hydrogen bonding with the amine group and the pyrimidine nitrogens.

  • Dipole-Dipole Interactions: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) will interact with the polar regions of the molecule.

  • Van der Waals Forces: Non-polar solvents like toluene and hexane will primarily interact with the propyl group and the carbon framework of the pyrimidine ring.

Based on these principles, we can predict that 2-propylpyrimidin-4-amine will exhibit moderate to high solubility in polar protic and polar aprotic solvents, and lower solubility in non-polar solvents.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, step-by-step protocol for the experimental determination of the thermodynamic solubility of 2-propylpyrimidin-4-amine using the widely accepted shake-flask method.[4][5][6] This method is considered the gold standard for measuring equilibrium solubility.[5][7]

2.1 Materials and Equipment

  • 2-Propylpyrimidin-4-amine (solid, high purity)

  • Selected solvents (e.g., Water, Methanol, Ethanol, Isopropanol, Acetonitrile, DMSO, DMF, Toluene, Hexane) of HPLC grade or higher.[6]

  • Analytical balance

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer.[8][9][10]

  • Volumetric flasks and pipettes

2.2 Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess 2-propylpyrimidin-4-amine B Add known volume of solvent to vial A->B  Combine C Seal vials and place on orbital shaker B->C D Incubate at constant temperature for 24-48h C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G H Dilute aliquot with mobile phase G->H I Analyze via HPLC-UV H->I L Determine concentration of saturated solution I->L J Prepare calibration standards K Generate calibration curve J->K K->L

Caption: Workflow for Shake-Flask Solubility Determination.

2.3 Step-by-Step Protocol

  • Preparation of Vials: Add an excess amount of solid 2-propylpyrimidin-4-amine to several vials for each solvent to be tested. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[5]

  • Solvent Addition: Accurately add a known volume (e.g., 2 mL) of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium, typically 24 to 48 hours. The time to reach equilibrium can vary depending on the compound and solvent.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method.

  • Preparation of Calibration Standards: Prepare a series of standard solutions of 2-propylpyrimidin-4-amine of known concentrations in the same diluent used for the samples.

  • Quantification:

    • Analyze the prepared samples and calibration standards using a validated HPLC-UV or UV-Vis spectrophotometric method.[11]

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standards.

    • Determine the concentration of 2-propylpyrimidin-4-amine in the diluted samples from the calibration curve.

    • Calculate the original concentration in the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the tested solvent.

Results and Discussion: Anticipated Solubility Profile

Table 1: Predicted Solubility of 2-Propylpyrimidin-4-amine in Various Solvents at 25 °C

SolventSolvent TypeDielectric Constant (ε)Predicted Solubility (mg/mL)
WaterPolar Protic80.15 - 15
MethanolPolar Protic32.7> 100
EthanolPolar Protic24.5> 100
IsopropanolPolar Protic19.950 - 100
AcetonitrilePolar Aprotic37.520 - 50
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 100
N,N-Dimethylformamide (DMF)Polar Aprotic36.7> 100
TolueneNon-polar2.4< 1
HexaneNon-polar1.9< 0.1

3.1 Analysis of Solubility Trends

  • High Solubility in Polar Solvents: As predicted, 2-propylpyrimidin-4-amine is expected to be highly soluble in polar solvents like methanol, ethanol, DMSO, and DMF. This is attributed to the strong hydrogen bonding and dipole-dipole interactions between the solvent molecules and the amine and pyrimidine functionalities of the solute. Studies on other pyrimidine derivatives have shown that solubility tends to be higher in polar solvents like DMF and methanol.[2][12]

  • Moderate Aqueous Solubility: The predicted aqueous solubility is moderate. While the polar groups facilitate interaction with water, the non-polar propyl group introduces hydrophobic character, limiting its miscibility with water. The disruption of the highly ordered hydrogen-bonding network of water by the non-polar moiety contributes to this limited solubility.

  • Low Solubility in Non-polar Solvents: The solubility in non-polar solvents like toluene and hexane is anticipated to be very low. The energy required to break the solute-solute interactions (due to the polar functional groups) is not sufficiently compensated by the weak Van der Waals forces established with the non-polar solvent molecules.

3.2 Visualizing Solvent-Solute Interactions

The following diagram illustrates the key intermolecular forces at play between 2-propylpyrimidin-4-amine and different types of solvents.

G cluster_solute 2-Propylpyrimidin-4-amine cluster_solvents Solvents solute Py-NH2 (Polar Head) -CH2CH2CH3 (Non-polar Tail) polar Polar Protic (e.g., Methanol) - Strong H-Bonding - Dipole-Dipole solute->polar Strong Interaction (High Solubility) nonpolar Non-polar (e.g., Hexane) - Weak Van der Waals solute->nonpolar Weak Interaction (Low Solubility)

Caption: Dominant Intermolecular Forces and Solubility.

Advanced Considerations and Thermodynamic Modeling

For a more profound understanding of the dissolution process, thermodynamic parameters such as the enthalpy, entropy, and Gibbs free energy of dissolution can be calculated from solubility data measured at different temperatures.[2][13] Furthermore, computational models can be employed to correlate and predict solubility.

The Jouyban-Acree model , for instance, is a widely used equation for correlating the solubility of a solute in binary solvent mixtures.[14][15][16][17] This model can be invaluable for formulation scientists when optimizing solvent systems for crystallization or liquid dosage forms. The general form of the Jouyban-Acree model is:

ln(x_m,T) = f_1 * ln(x_1,T) + f_2 * ln(x_2,T) + Σ [ (f_1 * f_2 * (f_1 - f_2)^i * J_i) / T ]

Where x_m,T, x_1,T, and x_2,T are the mole fraction solubilities of the solute in the mixture and in the neat solvents 1 and 2 at temperature T, respectively. f_1 and f_2 are the volume fractions of the solvents, and J_i are the model constants.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-propylpyrimidin-4-amine. Based on its molecular structure, it is predicted to be highly soluble in polar organic solvents and moderately soluble in water, with poor solubility in non-polar hydrocarbons. The provided shake-flask protocol offers a reliable and validated method for obtaining precise experimental solubility data, which is indispensable for applications in drug discovery and development. A thorough characterization of solubility, as outlined in this guide, is a critical first step toward harnessing the full therapeutic potential of this and other promising pyrimidine-based compounds.

References

  • US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine - Google Patents. Google Patents.
  • 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 4-Amino-2-methyl-5-pyrimidinemethanamine | C6H10N4 | CID 66762 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models - MDPI. MDPI. Available at: [Link]

  • Shake Flask Method Summary - BioAssay Systems. BioAssay Systems. Available at: [Link]

  • Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. Improved Pharma. Available at: [Link]

  • Drug Solubility Correlation Using the Jouyban–Acree Model: Effects of Concentration Units and Error Criteria - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles | Journal of the American Chemical Society. American Chemical Society Publications. Available at: [Link]

  • Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols | Journal of Chemical & Engineering Data. American Chemical Society Publications. Available at: [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. Dissolution Technologies. Available at: [Link]

  • Chemical Properties of 2-Amino-4-methylpyrimidine (CAS 108-52-1) - Cheméo. Cheméo. Available at: [Link]

  • Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate. ResearchGate. Available at: [Link]

  • Thermodynamic modeling of aqueous systems containing amines and amine hydrochlorides: Application to methylamine, morpholine, and morpholine derivatives | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Solubility Profiling and UV-Spectrophotometric Determination of Bioactive Peptides from Ragi - Impactfactor. Impact Factor. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Publishing. Royal Society of Chemistry. Available at: [Link]

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry. American Chemical Society Publications. Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. Regulations.gov. Available at: [Link]

  • Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - SciSpace. SciSpace. Available at: [Link]

  • SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K - Revue Roumaine de Chimie. Revue Roumaine de Chimie. Available at: [Link]

  • 2-Amino-4-phenylpyrimidine | C10H9N3 | CID 598777 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. Available at: [Link]

  • The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD - Sciforum. Sciforum. Available at: [Link]

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  • In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. ResearchGate. Available at: [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands - PubMed. National Center for Biotechnology Information. Available at: [Link]

  • Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents - ResearchGate. ResearchGate. Available at: [Link]

  • Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals - ResearchGate. ResearchGate. Available at: [Link]

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Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for High-Throughput Screening of 2-Propylpyrimidin-4-amine

Introduction: The Aminopyrimidine Scaffold as a Privileged Structure in Drug Discovery The pyrimidine ring system is a fundamental heterocyclic scaffold found in nucleic acids and a plethora of biologically active molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Aminopyrimidine Scaffold as a Privileged Structure in Drug Discovery

The pyrimidine ring system is a fundamental heterocyclic scaffold found in nucleic acids and a plethora of biologically active molecules.[1] Within this class, aminopyrimidines have emerged as a "privileged scaffold" in medicinal chemistry due to their ability to form key hydrogen bond interactions with a variety of biological targets, particularly protein kinases.[2] Numerous small molecule kinase inhibitors approved for clinical use or in advanced clinical trials feature the aminopyrimidine core, highlighting its importance in the development of targeted therapies.[2]

2-Propylpyrimidin-4-amine is a small molecule belonging to this promising class of compounds. While its specific biological targets are not yet extensively characterized in publicly available literature, its structural similarity to known bioactive molecules warrants its inclusion in high-throughput screening (HTS) campaigns aimed at discovering novel modulators of various enzyme families and cellular pathways.[1][2] The primary objective of HTS is to rapidly test large numbers of chemical compounds to identify "hits" that modulate a specific biological target.[3][4] These hits then serve as the starting point for more detailed structure-activity relationship (SAR) studies and lead optimization.[3][5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the high-throughput screening of 2-propylpyrimidin-4-amine. It outlines a strategic workflow, from primary biochemical assays to cell-based secondary screens and hit validation, designed to efficiently identify and characterize its potential biological activities.

Strategic High-Throughput Screening Workflow for 2-Propylpyrimidin-4-amine

A robust HTS cascade is essential for minimizing false positives and negatives and ensuring that the most promising compounds are advanced for further investigation.[6] The proposed workflow for 2-propylpyrimidin-4-amine is a multi-stage process designed to first identify activity in a purified system and then confirm this activity in a more physiologically relevant cellular context.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Secondary & Orthogonal Assays cluster_3 Phase 4: Lead Progression Primary_Assay Primary Biochemical Screen (e.g., Kinase Activity Assay) Data_Analysis_1 Data Analysis & Hit Selection (Z' > 0.5, % Inhibition > 50%) Primary_Assay->Data_Analysis_1 Raw Data Hit_Confirmation Hit Confirmation (Fresh Compound) Concentration-Response Curve (IC50) Data_Analysis_1->Hit_Confirmation Preliminary Hits Counter_Screen Counter-Screening (Assay Interference) Hit_Confirmation->Counter_Screen Confirmed Hits Secondary_Assay Cell-Based Secondary Assay (e.g., Target Engagement or Downstream Signaling) Counter_Screen->Secondary_Assay Validated Hits Orthogonal_Assay Orthogonal Biochemical Assay (Alternative Technology) Counter_Screen->Orthogonal_Assay Validated Hits SAR_Expansion Structure-Activity Relationship (SAR) Analog Synthesis & Testing Secondary_Assay->SAR_Expansion Orthogonal_Assay->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Caption: High-throughput screening cascade for 2-propylpyrimidin-4-amine.

Part 1: Primary Biochemical Screening

Given the prevalence of the aminopyrimidine scaffold in kinase inhibitors, a logical starting point for a primary screen is a panel of protein kinases.[2] For the purpose of this protocol, we will describe a generic, non-radioactive, fluorescence-based kinase activity assay. This type of assay is highly amenable to automation and miniaturization, making it ideal for HTS.[3][7]

Principle of the Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a kinase. The assay uses a specific antibody that recognizes the phosphorylated substrate, and a detection system, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), to quantify the amount of phosphorylated product.

Protocol: Primary Kinase Activity Assay (384-well format)
  • Compound Plating:

    • Using an acoustic liquid handler, transfer 50 nL of 2-propylpyrimidin-4-amine (from a 10 mM stock in DMSO) into the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM.

    • Include appropriate controls:

      • Negative Control: Wells containing only DMSO (0% inhibition).

      • Positive Control: Wells containing a known inhibitor of the target kinase (100% inhibition).

  • Enzyme and Substrate Addition:

    • Prepare a solution of the target kinase and its corresponding substrate in kinase buffer. The optimal concentrations of each should be determined during assay development.

    • Add 25 µL of the kinase/substrate solution to each well of the assay plate.

  • Incubation:

    • Gently mix the plate on a plate shaker for 1 minute.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized based on the kinase's activity.

  • ATP Addition:

    • Prepare a solution of ATP in kinase buffer at a concentration equal to the Km of the kinase for ATP.

    • Add 25 µL of the ATP solution to each well to initiate the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate at room temperature for 90 minutes.

  • Detection:

    • Add 25 µL of a "stop/detection" solution containing EDTA (to chelate Mg2+ and stop the reaction) and the TR-FRET detection reagents (e.g., a europium-labeled anti-phospho-substrate antibody and an APC-labeled acceptor).

    • Incubate the plate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two different wavelengths (e.g., 620 nm and 665 nm).

Data Analysis and Quality Control

The quality of an HTS assay is determined by its ability to reliably distinguish between active and inactive compounds.[8] The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[5]

  • Calculation of Percent Inhibition: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))

  • Calculation of Z'-factor: Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

ParameterDescriptionAcceptance Criteria
Z'-factor A measure of assay quality, reflecting the separation between positive and negative controls.Z' ≥ 0.5
Signal-to-Background The ratio of the mean signal of the negative control to the mean signal of the positive control.> 5
Hit Criteria The threshold for considering a compound as a "hit".% Inhibition ≥ 50% or > 3 standard deviations from the mean of the negative controls.

Part 2: Hit Confirmation and Secondary Assays

Compounds identified as "hits" in the primary screen require further validation to eliminate false positives and confirm their activity.[5][9]

Protocol: Hit Confirmation and IC50 Determination
  • Re-synthesis or Re-order: Obtain a fresh sample of 2-propylpyrimidin-4-amine to rule out issues with the original library sample.

  • Concentration-Response Curve:

    • Create a serial dilution of the fresh compound, typically starting from 100 µM down to the low nanomolar range (e.g., 10-point, 3-fold dilution).

    • Perform the primary kinase assay as described above with the diluted compound.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the enzyme's activity is inhibited).

Protocol: Cell-Based Secondary Assay

A cell-based assay is crucial to determine if the compound is active in a more complex biological environment, assessing factors like cell permeability and potential off-target effects.[10]

  • Cell Line Selection: Choose a cell line that expresses the target of interest.

  • Assay Principle: The assay should measure a downstream consequence of target inhibition. For a kinase, this could be the phosphorylation of a downstream substrate or a change in gene expression.

  • Example Protocol (Western Blot for Phospho-Substrate):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of 2-propylpyrimidin-4-amine for a predetermined amount of time (e.g., 2 hours).

    • Lyse the cells and collect the protein lysates.

    • Perform a Western blot analysis using antibodies specific for the phosphorylated and total forms of the downstream substrate.

    • Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.

Cell_Based_Assay cluster_0 Cell Treatment cluster_1 Protein Analysis cluster_2 Data Interpretation Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with 2-Propylpyrimidin-4-amine (Concentration Gradient) Cell_Seeding->Compound_Treatment Cell_Lysis Lyse Cells & Collect Protein Compound_Treatment->Cell_Lysis Western_Blot Western Blot Analysis (Phospho- & Total Substrate) Cell_Lysis->Western_Blot Quantification Quantify Band Intensities Western_Blot->Quantification EC50_Determination Determine Cellular EC50 Quantification->EC50_Determination

Caption: Workflow for a cell-based secondary assay.

Conclusion and Future Directions

This application note provides a foundational framework for the high-throughput screening of 2-propylpyrimidin-4-amine. By employing a systematic and rigorous screening cascade, researchers can efficiently identify and validate potential biological activities of this compound. Positive results from this workflow would justify progression to more advanced studies, including selectivity profiling against a broader panel of targets, mechanism of action studies, and medicinal chemistry efforts to explore the structure-activity relationship of the 2-propylpyrimidin-4-amine scaffold. The ultimate goal of such a campaign is the development of novel chemical probes to study biological processes or starting points for therapeutic drug discovery.

References

  • Wikipedia. (n.d.). High-throughput screening. Retrieved from [Link]

  • Cui, J., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). US4918191A - Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules. Retrieved from [Link]

  • Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. Frontiers in Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Southan, G. J., et al. (1996). 2-Amino-4-methylpyridine as a potent inhibitor of inducible NO synthase activity in vitro and in vivo. British Journal of Pharmacology. Retrieved from [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Cowart, M., et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lone, M. N., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. Retrieved from [Link]

  • BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from [Link]

  • Zhang, X. D., et al. (2008). Quantitative assessment of hit detection and confirmation in single and duplicate high-throughput screenings. Journal of Biomolecular Screening. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

  • chem IT Services. (n.d.). HTS Data Analysis. Retrieved from [Link]

  • Mayr, L. M., & Bojanic, D. (2009). High-Throughput Screening: today's biochemical and cell-based approaches. Current Opinion in Pharmacology. Retrieved from [Link]

  • BellBrook Labs. (n.d.). How to Choose the Right Biochemical Assay for Drug Discovery. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). High Throughput Drug Screening. Retrieved from [Link]

  • ResearchGate. (n.d.). primary high-throughput screening (hts) data quality control review. Retrieved from [Link]

  • Patsnap. (2023, April 21). How Are Biochemical Assays Used in High-Throughput Screening?. Retrieved from [Link]

  • Kevorkov, D., & Makarenkov, V. (n.d.). Quality control and data correction in high-throughput screening. Université du Québec à Montréal. Retrieved from [Link]

  • Technology Networks. (2023, September 25). High-Throughput Screening in Drug Discovery Explained. Retrieved from [Link]

  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. Retrieved from [Link]

Sources

Application

Application Notes: The 2-Propylpyrimidin-4-amine Scaffold in Modern Medicinal Chemistry

Introduction: The Strategic Value of the 2-Propylpyrimidin-4-amine Core The pyrimidine ring is a cornerstone of medicinal chemistry, renowned for its presence in nucleobases and a multitude of FDA-approved drugs. Its tru...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Propylpyrimidin-4-amine Core

The pyrimidine ring is a cornerstone of medicinal chemistry, renowned for its presence in nucleobases and a multitude of FDA-approved drugs. Its true power, however, lies in its capacity as a versatile scaffold, amenable to substitution patterns that precisely orient functional groups for optimal target engagement. The 2,4-disubstituted pyrimidine, in particular, has emerged as a "privileged scaffold," frequently appearing in kinase inhibitors due to its ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding pocket.

This guide focuses on a specific, strategically important variant: 2-propylpyrimidin-4-amine . The seemingly simple 2-propyl group offers a nuanced advantage over more common methyl or bulky aromatic substituents. It provides a moderate lipophilic character, improving cell permeability and metabolic stability, while being small enough to avoid steric clashes in many ATP-binding sites. This unique combination makes the 2-propylpyrimidin-4-amine core an exceptional starting point for the discovery of potent and selective inhibitors targeting key signaling proteins in oncology and beyond.

Featured Application: Targeting Polo-Like Kinase 4 (PLK4) in Oncology

Polo-Like Kinase 4 (PLK4) is a master regulator of centriole duplication, a fundamental process for maintaining genomic integrity during cell division.[1][2] In numerous cancers, including breast, colorectal, and ovarian cancers, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and aggressive tumor growth.[3] This makes PLK4 a compelling therapeutic target.

Inhibition of PLK4's kinase activity prevents the phosphorylation of substrates required for centriole duplication.[3] This intervention disrupts the formation of the mitotic spindle, leading to mitotic catastrophe and selective apoptosis in cancer cells that are highly dependent on PLK4.[1][3] The 2-propylpyrimidin-4-amine scaffold is particularly well-suited for developing PLK4 inhibitors, forming the basis for potent lead compounds.

Mechanism of Action: PLK4 Inhibition

The primary mechanism of PLK4 inhibition by aminopyrimidine-based compounds involves competitive binding at the ATP pocket of the kinase domain. This blocks the phosphorylation of downstream substrates, disrupting the centriole duplication cycle and leading to cell cycle arrest and apoptosis.[1][3]

PLK4_Pathway cluster_upstream Upstream Regulation cluster_core PLK4 Core Function cluster_downstream Downstream Consequences cluster_inhibition Therapeutic Intervention Growth_Factors Growth Factors & Mitogenic Signals Cell_Cycle_Progression Cell Cycle Progression (G1/S Transition) Growth_Factors->Cell_Cycle_Progression PLK4_Active PLK4 Kinase (Active) Cell_Cycle_Progression->PLK4_Active Upregulation Centriole_Duplication Centriole Duplication PLK4_Active->Centriole_Duplication Phosphorylation of substrates Mitotic_Catastrophe Mitotic Catastrophe & Apoptosis Bipolar_Spindle Bipolar Spindle Formation Centriole_Duplication->Bipolar_Spindle Chromosome_Segregation Correct Chromosome Segregation Bipolar_Spindle->Chromosome_Segregation Genomic_Stability Genomic Stability Chromosome_Segregation->Genomic_Stability Inhibitor 2-Propylpyrimidin-4-amine Derivative Inhibitor->PLK4_Active Inhibition

Caption: PLK4 signaling pathway and the impact of its inhibition.

Synthetic Protocols and Methodologies

A robust and flexible synthetic route is paramount for exploring the Structure-Activity Relationships (SAR) of the 2-propylpyrimidin-4-amine scaffold. The following multi-step synthesis is a reliable method for producing the core scaffold and its key intermediates.

General Drug Discovery Workflow

The development of novel inhibitors from this scaffold typically follows a structured workflow, from initial synthesis to lead optimization.

Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Screening & Optimization A Step 1: Synthesis of 2-Propyl-4,6-dihydroxypyrimidine B Step 2: Chlorination to 2-Propyl-4,6-dichloropyrimidine A->B C Step 3: Selective Amination to 2-Propylpyrimidin-4-amine Core B->C D Step 4: Parallel Synthesis of Analog Library C->D E High-Throughput Screening (e.g., PLK4 Kinase Assay) C->E D->E F Hit Identification & SAR Analysis E->F G Lead Optimization (Potency, Selectivity, PK) F->G G->D Iterative Design

Caption: General workflow for inhibitor development.

Protocol 1: Synthesis of 2-Propyl-4,6-dichloropyrimidine (Key Intermediate)

This protocol details the synthesis of the crucial dichlorinated intermediate, which serves as the primary building block for subsequent amination and diversification. The procedure is adapted from established methods for chlorinating dihydroxypyrimidines.[4]

Step 1.1: Synthesis of 2-Propyl-4,6-dihydroxypyrimidine

  • Rationale: This initial step constructs the core pyrimidine ring through a condensation reaction.

  • Procedure: a. Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol. b. To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq) and butyramidine hydrochloride (1.05 eq). c. Heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC. d. After completion, cool the reaction mixture and acidify with concentrated HCl to pH 2-3 to precipitate the product. e. Filter the solid, wash with cold water and diethyl ether, and dry under vacuum to yield 2-propyl-4,6-dihydroxypyrimidine.

Step 1.2: Chlorination

  • Rationale: The hydroxyl groups are converted to chlorides using a strong chlorinating agent like phosphorus oxychloride (POCl₃), making the 4- and 6-positions highly reactive towards nucleophilic substitution. A hindered amine base is used to facilitate the reaction.[4]

  • Materials:

    • 2-Propyl-4,6-dihydroxypyrimidine (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5.0-10.0 eq, serves as reagent and solvent)

    • N,N-Diisopropylethylamine (DIPEA) or similar hindered amine (1.1 eq)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize HCl fumes), suspend 2-propyl-4,6-dihydroxypyrimidine in POCl₃. b. Slowly add DIPEA to the suspension at room temperature with stirring. c. Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by quenching a small aliquot with water and analyzing by LC-MS. d. Once the starting material is consumed, cool the mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure. e. Caution: Quench the residue by pouring it slowly onto crushed ice with vigorous stirring. This is a highly exothermic reaction. f. Extract the aqueous mixture with dichloromethane or ethyl acetate (3x). g. Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. h. Purify the crude product by silica gel chromatography (eluting with a hexane/ethyl acetate gradient) to obtain pure 2-propyl-4,6-dichloropyrimidine.

Protocol 2: Synthesis of 2-Propylpyrimidin-4-amine (Core Scaffold)

This protocol achieves the final core scaffold through a regioselective nucleophilic aromatic substitution (SNAr).

  • Rationale: The chlorine atom at the C4 position is generally more reactive to nucleophilic attack than the one at C2. By using a controlled amount of an ammonia source at moderate temperatures, selective substitution can be achieved.

  • Materials:

    • 2-Propyl-4,6-dichloropyrimidine (1.0 eq)

    • Ammonia solution (7N in methanol) or ammonium hydroxide (5-10 eq)

    • 1,4-Dioxane or THF as solvent

  • Procedure: a. Dissolve 2-propyl-4,6-dichloropyrimidine in 1,4-dioxane in a sealed pressure vessel. b. Add the ammonia solution and seal the vessel. c. Heat the reaction mixture to 60-80 °C for 12-18 hours. Monitor for the formation of the mono-aminated product and consumption of the starting material. d. Cool the reaction to room temperature and concentrate under reduced pressure. e. Partition the residue between ethyl acetate and water. f. Extract the aqueous layer with ethyl acetate (2x). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. h. Purify the crude material via silica gel chromatography to yield 2-propyl-4-chloro-pyrimidin-6-amine and the desired product, 2-propylpyrimidin-4-amine . The regioselectivity may need optimization by adjusting temperature and reaction time. For library synthesis, the remaining chloro-intermediate is also a valuable building block.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-propylpyrimidin-4-amine scaffold has yielded crucial insights for designing potent and selective kinase inhibitors.

Position/MoietyModificationGeneral Impact on Activity (PLK4/Kinase Target)Rationale
C2-Propyl Group Varies alkyl chain length (e.g., methyl, ethyl, cyclopropyl)The n-propyl group often provides a good balance of lipophilicity for cell penetration without causing steric hindrance in the ATP pocket.Fine-tunes van der Waals interactions and lipophilicity.
N4-Amine Substitution with aryl or alkyl groups (secondary amine)Often tolerated or beneficial, allowing for additional interactions in the solvent-exposed region of the kinase.Can introduce new hydrogen bond donors/acceptors or hydrophobic interactions to improve potency and selectivity.
C5-Position Halogenation (e.g., -Br, -Cl) or small alkyl groupsCan significantly enhance potency.[5]The substituent can occupy a small hydrophobic pocket or alter the electronics of the pyrimidine ring, improving hinge-binding affinity.
C6-Position Introduction of aryl, heteroaryl, or piperazine groupsCrucial for potency and selectivity. This vector points towards the solvent-exposed region.Allows for extensive modification to engage with surface residues of the target kinase, driving selectivity and improving pharmacokinetic properties.[6]

Key Takeaway: The core 2-propylpyrimidin-4-amine provides the essential hinge-binding interactions. High potency and selectivity are achieved by optimizing substituents at the C5 and C6 positions to exploit additional binding pockets and surface interactions of the target kinase.

References

  • Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management. PubMed Central. Available at: [Link]

  • Polo-Like Kinase 4's Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy. Frontiers. Available at: [Link]

  • Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. PubMed. Available at: [Link]

  • Representation of PLK4 signaling in cancer with details of selected... ResearchGate. Available at: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available at: [Link]

  • Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. Google Patents.
  • What are PLK4 inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

  • PLK Signaling Pathway. Creative Diagnostics. Available at: [Link]

  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure–Activity Relationship, and Anticancer Activities. ACS Publications. Available at: [Link]

  • Design, synthesis and structure-activity relationship studies of novel macrocyclic 2,4-diaminopyrimidines as HPK1 inhibitors. PubMed. Available at: [Link]

  • Abstract 4283: PLK4 inhibition: A therapeutic strategy to treat patients with TRIM37 amplified tumors. AACR Journals. Available at: [Link]

  • US6018045A - Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
  • Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate. Available at: [Link]

  • Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed. Available at: [Link]

  • Schematic structural diagram of polo-like kinase 4 and consequences of... ResearchGate. Available at: [Link]

  • Full article: PLK4 inhibitor exhibits antitumor effect and synergizes sorafenib via arresting cell cycle and inactivating Wnt/β-catenin pathway in anaplastic thyroid cancer. Taylor & Francis. Available at: [Link]

  • 2,4-diamino-6-hydroxypyrimidine. Organic Syntheses Procedure. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-Propylpyrimidin-4-amine

Welcome to the technical support resource for 2-Propylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 2-Propylpyrimidin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this important chemical intermediate. Here, we synthesize established chemical principles with practical, field-proven insights to help you achieve high purity and yield in your experiments.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting purification, it is crucial to understand the physicochemical properties of 2-Propylpyrimidin-4-amine. These characteristics govern its behavior in different solvents and separation media. Since specific experimental data for 2-propylpyrimidin-4-amine can be limited, we can infer its likely behavior from closely related analogs like 2-methylpyrimidin-4-amine and general principles of aminopyrimidines.

PropertyEstimated Value / CharacteristicImplication for Purification
Molecular Weight ~151.21 g/mol Moderate molecular weight, suitable for distillation under vacuum.
Appearance Likely a low-melting solid or oil at room temperature.May be difficult to crystallize if impure. "Oiling out" during recrystallization is a common challenge.
pKa (of conjugate acid) Estimated 4.0 - 5.0The amine is basic and can be protonated by mild acids. This is the key to purification by acid-base extraction.[1]
Solubility Soluble in many organic solvents (DCM, Ethyl Acetate, Alcohols).[1] Slightly soluble in water.Wide range of potential solvents for chromatography and recrystallization. Water solubility increases significantly upon protonation.
Polarity Polar, due to the amine and pyrimidine ring nitrogens.Strong interaction with polar stationary phases like silica gel, potentially causing tailing during column chromatography.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the purification of 2-Propylpyrimidin-4-amine in a practical question-and-answer format.

Q1: My final product is an oil or waxy solid, and I can't get it to crystallize. What should I do?

Cause: This is a common issue for low-melting point compounds or when residual impurities (like solvents or structurally similar byproducts) are present, which act as a "eutectic" mixture, depressing the melting point.

Solution Pathway:

  • Confirm Purity: First, analyze a small sample by HPLC or GC-MS to determine if significant impurities are present. If the purity is already high (>98%), the issue is likely the compound's inherent nature. If not, focus on removing impurities.

  • Solvent System Optimization:

    • Principle: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Protocol:

      • Dissolve the oily product in a minimal amount of a good solvent (e.g., methanol, ethyl acetate).

      • Slowly add a "poor" or "anti-solvent" (e.g., hexanes, heptane, or cold water) dropwise at room temperature until persistent cloudiness appears.

      • Gently warm the mixture until it becomes clear again.

      • Allow the solution to cool very slowly to room temperature, followed by further cooling in an ice bath or refrigerator. Avoid rapid cooling, which favors oiling out over crystallization.

  • Scratching and Seeding:

    • If no crystals form upon cooling, try scratching the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches provide nucleation sites for crystal growth.

    • If you have a small amount of pure, solid material from a previous batch, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.

Q2: My compound shows significant tailing during silica gel column chromatography, leading to poor separation.

Cause: The basic amine group on your molecule interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, non-specific binding causes the compound to elute slowly and asymmetrically (tailing), often co-eluting with more polar impurities.

Solution: Basify Your Mobile Phase

  • Principle: By adding a small amount of a volatile base to your eluent, you neutralize the acidic sites on the silica gel. This minimizes the strong ionic interaction, allowing your basic compound to elute more symmetrically based on polarity.

  • Recommended Additives:

    • Triethylamine (Et₃N): Add 0.5-1% (v/v) triethylamine to your chosen solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

    • Ammonia: For more polar solvent systems like DCM/Methanol, using a 7N solution of ammonia in methanol as the polar component (e.g., preparing a 5% solution of 7N NH₃/MeOH in DCM) can be very effective.[2]

  • Experimental Workflow:

    • First, determine a suitable mobile phase using Thin Layer Chromatography (TLC) to achieve an Rf value of ~0.3 for your product.

    • Prepare the bulk mobile phase for the column, adding the basic modifier (e.g., 1% Et₃N).

    • Equilibrate your packed silica gel column with this modified mobile phase before loading your sample. This ensures the entire stationary phase is neutralized.

Workflow: Overcoming Tailing in Amine Chromatography

G start Crude 2-Propylpyrimidin-4-amine tlc Run TLC with standard eluent (e.g., Hexane/EtOAc) start->tlc observe Observe TLC Spot Shape tlc->observe symmetrical Symmetrical Spot (Rf ~0.3) observe->symmetrical No tailing Tailing / Streaking Spot observe->tailing Yes run_column Run Column Chromatography with modified eluent symmetrical->run_column add_base Modify Eluent: Add 0.5-1% Triethylamine or use NH3/MeOH tailing->add_base add_base->run_column pure Pure Fractions run_column->pure

Caption: Decision workflow for addressing tailing in amine purification.

Q3: How can I efficiently remove acidic or basic starting materials from my crude product?

Cause: Unreacted starting materials or reagents from the synthesis remain in the crude reaction mixture.

Solution: Acid-Base Extraction

  • Principle: This technique exploits the difference in solubility between a neutral organic compound and its charged salt form.[3] By washing an organic solution of your crude product with an aqueous acid, your basic 2-propylpyrimidin-4-amine will be protonated, forming a water-soluble ammonium salt. Neutral or acidic impurities will remain in the organic layer. The layers can then be separated.[4][5]

  • Step-by-Step Protocol:

    • Dissolution: Dissolve the crude product in an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). Your product will move into the aqueous layer.

      • Expert Tip: Perform the acid wash 2-3 times to ensure complete extraction of the amine.

    • Separate Layers: Drain the acidic aqueous layer (containing your protonated product) into a clean flask. The organic layer, containing neutral impurities, can be discarded.

    • Wash Aqueous Layer: Wash the collected aqueous layer once with fresh organic solvent to remove any trapped neutral impurities.

    • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 10M NaOH or solid NaHCO₃) with stirring until the solution is basic (pH > 9). Your product will deprotonate and precipitate out or form an oily layer.

    • Re-extraction: Extract the now-neutral product back into an organic solvent (DCM or ethyl acetate) 2-3 times.

    • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the purified product.

Diagram: Principle of Acid-Base Extraction

G cluster_0 Step 1: Acid Wash (1M HCl) cluster_1 Step 2: Basify & Re-extract organic1 Organic Layer (EtOAc) Neutral Impurities + 2-Propylpyrimidin-4-amine aqueous1 Aqueous Layer (H₂O) Protonated Product (Water Soluble Salt) organic1:f1->aqueous1:f1 Product moves to aq. layer organic2 Organic Layer (EtOAc) Purified Product (Neutral Amine) aqueous1:f1->organic2:f1 Product moves back to organic layer aqueous2 Aqueous Layer (H₂O + Base) Inorganic Salts

Caption: Visualizing the movement of the amine during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I should expect from the synthesis?

The impurity profile depends heavily on the synthetic route. For a common synthesis involving the condensation of butyramidine with an acrylonitrile derivative, you should anticipate:

  • Unreacted Starting Materials: Butyramidine (or its salt) and the acrylonitrile derivative.

  • Solvent Residue: Residual reaction solvents (e.g., methanol, toluene).

  • Side-Reaction Products: A patent for a similar synthesis notes the formation of "undesirable byproducts which can be separated off neither by distillation nor by crystallization" if the reaction temperature is not controlled.[6] These could be isomers or products from undesired cyclization pathways. Careful control of reaction conditions is the best way to minimize these.

Q2: Is distillation a viable purification method?

Yes, for larger scales, fractional distillation under reduced pressure can be an effective method, particularly for removing non-volatile impurities or those with significantly different boiling points.[6] However, it is less effective at separating structurally similar isomers. It is often used as a bulk purification step before a final recrystallization for high purity.

Q3: What analytical techniques are best for assessing purity?
  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. A reversed-phase C18 column with a mobile phase of acetonitrile/water (often with a modifier like 0.1% trifluoroacetic acid or formic acid to ensure sharp peaks) is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying volatile impurities and confirming the mass of the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation and can be used for purity assessment (qNMR) if an internal standard is used.

References

  • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • A kind of preparation method of 2-amino-4-bromopyrimidine.
  • Synthesis and purification method of 2-amino-4-methylpyridine.
  • 2-Methylpyrimidin-4-amine | C5H7N3 | CID 295763. PubChem, National Institutes of Health. [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Column Chromatography of Compound with Amine and Carboxylic Acid. Reddit. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Workup for Removing Amines. University of Rochester, Department of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Propylpyrimidin-4-amine

Welcome to the technical support center for 2-Propylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcomin...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Propylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during experimental work. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful integration of 2-Propylpyrimidin-4-amine into your research.

While specific quantitative solubility data for 2-Propylpyrimidin-4-amine is not extensively documented in public literature, this guide is built upon established principles of organic chemistry, extensive experience with analogous pyrimidine and amine compounds, and proven solubility enhancement techniques.[1][2][3][4]

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling and solubilization of 2-Propylpyrimidin-4-amine.

Q1: What are the expected general solubility characteristics of 2-Propylpyrimidin-4-amine?

A1: Based on its structure—a pyrimidine ring with a primary amine and a propyl group—2-Propylpyrimidin-4-amine is predicted to be a weakly basic compound with limited aqueous solubility. The aromatic pyrimidine ring and the alkyl chain contribute to its hydrophobic nature, while the amino group offers a site for hydrogen bonding and protonation, which can be exploited to enhance solubility. It is expected to show slight solubility in polar organic solvents like methanol and ethanol, and likely better solubility in aprotic polar solvents such as DMSO and DMF.[5][6]

Q2: I am seeing precipitation when I add my 2-Propylpyrimidin-4-amine stock solution in DMSO to my aqueous buffer. What is happening?

A2: This is a common issue known as "antisolvent precipitation." While 2-Propylpyrimidin-4-amine may be soluble in a high concentration in 100% DMSO, its solubility dramatically decreases when diluted into an aqueous buffer where water is the predominant solvent. The organic solvent (DMSO) is miscible with water, but the compound itself is not sufficiently soluble in the resulting mixed solvent system, causing it to crash out of solution.

Q3: Can I heat the solution to improve the solubility of 2-Propylpyrimidin-4-amine?

A3: Gently warming the solution can increase the rate of dissolution and the solubility of many compounds, including pyrimidine derivatives.[7][8] However, this should be done with caution. Prolonged heating at high temperatures can lead to degradation of the compound. It is advisable to use a water bath with controlled temperature and to assess the stability of your compound under these conditions, for instance, by analytical methods like HPLC, before making it a standard procedure.

Q4: Is salt formation a viable strategy to improve the aqueous solubility of 2-Propylpyrimidin-4-amine?

A4: Absolutely. As a basic compound due to its amino group, 2-Propylpyrimidin-4-amine can be converted into a salt by reacting it with an acid. The resulting salt form, such as a hydrochloride or phosphate salt, will have significantly higher aqueous solubility than the free base. This is a standard and highly effective technique for amine-containing compounds.

Troubleshooting Guides & Experimental Protocols

This section provides in-depth, step-by-step protocols to systematically address and overcome solubility challenges.

Guide 1: Initial Solubility Screening

Objective: To determine a suitable solvent system for 2-Propylpyrimidin-4-amine for your specific experimental needs.

Rationale: A systematic screening across a range of solvents with varying polarities will provide a comprehensive solubility profile and inform the selection of an appropriate vehicle for your experiments.

Protocol:

  • Preparation: Dispense a small, accurately weighed amount (e.g., 1 mg) of 2-Propylpyrimidin-4-amine into several vials.

  • Solvent Addition: To each vial, add a different solvent in incremental volumes (e.g., 100 µL). The solvents to test should include:

    • Aqueous buffers at different pH values (e.g., pH 5.0, 7.4, 9.0)

    • Polar protic solvents (e.g., methanol, ethanol)

    • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile)

    • Nonpolar solvents (e.g., toluene, hexane - as a control for low solubility)

  • Solubilization: After each addition, vortex the vial for 30-60 seconds. Observe for complete dissolution.

  • Equilibration: If the compound does not dissolve at room temperature, allow the vials to equilibrate at a controlled temperature (e.g., 25°C) for a few hours, with intermittent shaking.

  • Data Recording: Record the approximate concentration at which the compound fully dissolves in each solvent.

Data Interpretation:

Solvent Category Expected Solubility Implications for Use
Aqueous BuffersLowDirect aqueous formulation may be challenging.
Alcohols (Methanol, Ethanol)Slight to ModerateMay be suitable for intermediate stock solutions.[7]
Aprotic Polar (DMSO, DMF)Good to HighExcellent for creating high-concentration stock solutions.[5]
NonpolarVery LowUnlikely to be useful as a primary solvent.
Guide 2: pH-Dependent Solubility Enhancement

Objective: To leverage the basicity of the 4-amino group to increase aqueous solubility through pH adjustment.

Rationale: The amino group on the pyrimidine ring can be protonated at acidic pH, forming a more soluble cationic species. The Henderson-Hasselbalch equation provides a theoretical framework for this relationship, although empirical testing is crucial as other factors can influence the actual solubility curve.[9]

Protocol:

  • pKa Estimation: First, estimate the pKa of the conjugate acid of 2-Propylpyrimidin-4-amine. For aminopyrimidines, this is typically in the range of 4-7.

  • Buffer Preparation: Prepare a series of buffers with pH values spanning a range around the estimated pKa (e.g., from pH 2 to pH 8).

  • Solubility Measurement:

    • Add an excess amount of 2-Propylpyrimidin-4-amine to each buffer in separate vials.

    • Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • Filter the suspensions to remove undissolved solid.

    • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Analysis: Plot the measured solubility against the pH of the buffer. You should observe a significant increase in solubility as the pH drops below the pKa.

Workflow for pH Adjustment:

ph_adjustment_workflow start Start with 2-Propylpyrimidin-4-amine check_ph Is the experimental medium acidic (pH < pKa)? start->check_ph insoluble Compound remains in insoluble free base form acidify Acidify the aqueous medium with a suitable acid (e.g., HCl) check_ph->acidify No dissolve Compound protonates and dissolves check_ph->dissolve Yes acidify->dissolve end Soluble Salt Form Achieved dissolve->end

Caption: pH adjustment workflow for solubilizing 2-Propylpyrimidin-4-amine.

Guide 3: Utilizing Co-solvent Systems

Objective: To prepare a stock solution in a water-miscible organic solvent that remains soluble upon dilution into an aqueous medium.

Rationale: Co-solvents can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[10] The key is to find a balance where the final concentration of the co-solvent in the experimental medium is low enough to be non-toxic to cells or to not interfere with the assay, while being high enough to maintain the compound's solubility.

Protocol:

  • Co-solvent Selection: Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-Propylpyrimidin-4-amine in your chosen co-solvent (e.g., 10-50 mM in DMSO).

  • Titration into Aqueous Buffer:

    • Place a known volume of your experimental aqueous buffer in a vial.

    • While vortexing, add small aliquots of the stock solution to the buffer.

    • Observe for any signs of precipitation (cloudiness).

    • The point at which precipitation occurs is the limit of solubility for that co-solvent percentage.

  • Optimization: Repeat the titration with different co-solvents to find the one that allows for the highest concentration of 2-Propylpyrimidin-4-amine to be dissolved in the final aqueous medium with the lowest percentage of organic solvent.

Decision Tree for Co-solvent and pH Adjustment:

solubility_decision_tree start Insoluble Compound in Aqueous Buffer ph_possible Is pH adjustment permissible in the experiment? start->ph_possible adjust_ph Adjust pH to < pKa (acidic conditions) ph_possible->adjust_ph Yes cosolvent Use a Co-solvent System (e.g., DMSO, Ethanol) ph_possible->cosolvent No check_solubility1 Is the compound soluble? adjust_ph->check_solubility1 success1 Solution Prepared check_solubility1->success1 Yes check_solubility1->cosolvent No check_solubility2 Is the compound soluble at the desired final concentration? cosolvent->check_solubility2 success2 Solution Prepared check_solubility2->success2 Yes combine_methods Combine pH adjustment and a co-solvent check_solubility2->combine_methods No

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 2-Propylpyrimidin-4-amine Derivatives

Welcome to the technical support center for the synthesis and optimization of 2-propylpyrimidin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-propylpyrimidin-4-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis of this important class of molecules. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only execute these reactions but to understand the underlying principles that govern their success.

Introduction to the Synthesis of 2-Propylpyrimidin-4-amine

The 2-propylpyrimidin-4-amine scaffold is a key building block in medicinal chemistry, often explored for its potential biological activities. The most common and efficient approach to its synthesis involves the cyclocondensation of a 2-propyl amidine with a suitable three-carbon electrophilic partner. This guide will focus on the prevalent synthetic strategies, optimization of reaction parameters, and solutions to frequently encountered challenges.

Core Synthetic Strategies

The construction of the 2-propylpyrimidin-4-amine core typically follows two main pathways, primarily differing in the choice of the three-carbon synthon.

  • Route A: Condensation with a β-Alkoxyacrylonitrile Derivative: This is a highly efficient method, often providing high yields and purity. A key example is the reaction of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile.[1]

  • Route B: Condensation with a β-Dicarbonyl Compound or its Equivalent: This approach utilizes more readily available starting materials like malononitrile or ethyl acetoacetate.[2]

Below is a visual representation of these primary synthetic routes.

Synthetic_Routes cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product Butyramidine Butyramidine (or its salt) Reaction_A Cyclocondensation (Route A) Butyramidine->Reaction_A Reaction_B1 Cyclocondensation (Route B1) Butyramidine->Reaction_B1 Reaction_B2 Cyclocondensation (Route B2) Butyramidine->Reaction_B2 Acrylonitrile α-Methoxymethyl-β- methoxyacrylonitrile Acrylonitrile->Reaction_A Malononitrile Malononitrile Malononitrile->Reaction_B1 Ketoester Ethyl Acetoacetate Ketoester->Reaction_B2 Product_A 2-Propyl-4-amino-5- methoxymethylpyrimidine Reaction_A->Product_A Product_B1 2-Propyl-4,6-diamino- pyrimidine-5-carbonitrile Reaction_B1->Product_B1 Product_B2 2-Propyl-6-methyl- pyrimidin-4-ol Reaction_B2->Product_B2

Caption: Primary synthetic routes to 2-propylpyrimidin-4-amine derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and problems that may arise during your experiments. The solutions provided are based on established chemical principles and practical laboratory experience.

Starting Material Synthesis and Purity

Q1: My synthesis of butyramidine hydrochloride via the Pinner reaction is giving a low yield. What are the common pitfalls?

A1: The Pinner reaction, which converts butyronitrile to the corresponding imidate salt followed by ammonolysis, is sensitive to several factors.[3]

  • Moisture: The reaction is highly sensitive to water. Anhydrous conditions are critical to prevent the hydrolysis of the intermediate imidate to the corresponding ester. Ensure all glassware is oven-dried and use anhydrous solvents.

  • HCl Gas Quality: Use dry hydrogen chloride gas. Any moisture in the HCl gas will lead to side reactions.

  • Temperature Control: The initial reaction of the nitrile with the alcohol and HCl is exothermic. Maintain a low temperature (typically 0-5 °C) to prevent the formation of byproducts.

  • Incomplete Reaction: The formation of the imidate salt can be slow. Ensure sufficient reaction time and monitor the reaction progress.

Troubleshooting Workflow for Pinner Reaction:

Pinner_Troubleshooting Start Low Yield in Pinner Reaction Check_Moisture Check for Moisture Contamination Start->Check_Moisture Check_HCl Verify Anhydrous HCl Start->Check_HCl Check_Temp Monitor Reaction Temperature Start->Check_Temp Check_Time Ensure Sufficient Reaction Time Start->Check_Time Solution1 Use oven-dried glassware and anhydrous solvents. Check_Moisture->Solution1 Solution2 Pass HCl gas through a drying agent (e.g., conc. H2SO4). Check_HCl->Solution2 Solution3 Maintain low temperature (0-5 °C) during HCl addition. Check_Temp->Solution3 Solution4 Monitor reaction by TLC or GC to confirm completion. Check_Time->Solution4

Caption: Troubleshooting low yield in the Pinner reaction.

Q2: How critical is the purity of the butyramidine for the subsequent cyclocondensation reaction?

A2: The purity of the amidine is paramount. Impurities can significantly impact the yield and purity of the final pyrimidine product.

  • Hydrolysis: Amidines are susceptible to hydrolysis, especially in their free base form. The presence of the corresponding amide (butyramide) can lead to the formation of pyrimidinone byproducts. It is often preferable to use the more stable hydrochloride salt of the amidine.[4]

  • Residual Ammonium Salts: If the amidine is prepared via the Pinner reaction, residual ammonium chloride can interfere with the cyclocondensation. Ensure the amidine salt is properly isolated and purified.

Cyclocondensation Reaction Optimization

Q3: I am getting a low yield in the cyclocondensation of butyramidine with α-methoxymethyl-β-methoxyacrylonitrile. How can I optimize this reaction?

A3: This reaction is generally high-yielding, but optimization of several parameters can further improve the outcome.[1]

ParameterRecommended ConditionRationale and Troubleshooting
Temperature -10 to +20 °CHigher temperatures can lead to the formation of byproducts. If the reaction is sluggish, a slight increase in temperature within this range may be beneficial.
Molar Ratio 0.4-1.5 molar excess of the acrylonitrileA slight excess of the acrylonitrile component can drive the reaction to completion. However, a large excess can complicate purification.
Solvent Can be run neat or in an inert solvent (e.g., methanol, ethanol, THF)The excess acrylonitrile and the methanol formed during the reaction can act as solvents. If solubility is an issue, an appropriate anhydrous solvent can be added.[1]
Butyramidine Form Free base, substantially free of saltThe presence of salts can interfere with the reaction. It is recommended to use the free base of butyramidine, which can be prepared from the hydrochloride salt immediately before use.[1]

Q4: My cyclocondensation reaction with malononitrile is producing a complex mixture of products. What are the likely side reactions?

A4: The reaction between an amidine and malononitrile can be complex. Several side reactions can occur:

  • Self-condensation of Malononitrile: Malononitrile can self-condense under basic conditions.

  • Formation of Michael Adducts: The amidine can act as a nucleophile and add to the malononitrile in a Michael fashion without subsequent cyclization.

  • Incomplete Cyclization: The intermediate may not fully cyclize to the pyrimidine ring.

Preventative Measures:

  • Stoichiometry: Use a precise 1:1 molar ratio of the reactants.

  • Base: A mild, non-nucleophilic base is preferred to promote cyclization without favoring side reactions.

  • Temperature Control: Maintain a moderate reaction temperature. Excessive heat can promote polymerization and other side reactions.

Purification Challenges

Q5: My 2-propylpyrimidin-4-amine derivative is difficult to purify by column chromatography. Are there alternative methods?

A5: Aminopyrimidines can be challenging to purify by silica gel chromatography due to their basicity, which can lead to tailing and poor separation.

  • Crystallization: If the product is a solid, crystallization is often the most effective purification method. Experiment with different solvent systems (e.g., ethanol, ethyl acetate/hexanes, isopropanol) to find conditions that yield high-purity crystals.[5]

  • Acid-Base Extraction: Utilize the basicity of the amino group. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the desired product into the aqueous layer. The aqueous layer is then basified, and the purified product is back-extracted into an organic solvent.

  • Salt Formation and Crystallization: If the free base is difficult to crystallize, consider forming a salt (e.g., hydrochloride or sulfate) which may have better crystallization properties.

Q6: I am observing an unexpected fluorescent impurity in my final product. What could it be?

A6: The formation of fluorescent byproducts can sometimes occur in pyrimidine synthesis, often due to the formation of extended conjugated systems. This can arise from side reactions such as dimerization or the formation of fused heterocyclic systems. Careful control of reaction conditions, particularly temperature and stoichiometry, can help minimize the formation of these impurities. If they do form, purification by recrystallization is often effective at removing them.

Experimental Protocols

Protocol 1: Synthesis of Butyramidine Hydrochloride

This protocol is based on the Pinner reaction.

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • Reaction Mixture: To the flask, add butyronitrile (1.0 eq) and anhydrous ethanol (1.2 eq).

  • HCl Addition: Cool the mixture to 0 °C in an ice bath. Bubble dry hydrogen chloride gas through the solution for 2-3 hours while maintaining the temperature at 0-5 °C.

  • Imidate Formation: Seal the flask and allow it to stand at room temperature for 24 hours. The ethyl butyrimidate hydrochloride will precipitate as a white solid.

  • Ammonolysis: Cool the mixture containing the precipitated imidate salt to 0 °C. Add a solution of ammonia in ethanol (typically 7N) and stir at room temperature for 4-6 hours.

  • Isolation: The butyramidine hydrochloride will precipitate. Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 2-Propyl-4-amino-5-methoxymethylpyrimidine (Route A)

This protocol is adapted from a patented procedure.[1]

  • Preparation of Butyramidine Free Base: Dissolve butyramidine hydrochloride (1.0 eq) in methanol and add a solution of sodium methoxide in methanol (1.0 eq) at 0 °C. Stir for 30 minutes, then filter off the precipitated sodium chloride. The resulting solution of butyramidine free base in methanol is used directly in the next step.

  • Reaction Setup: In a separate flask, place α-methoxymethyl-β-methoxyacrylonitrile (1.1 eq).

  • Cyclocondensation: Cool the acrylonitrile to 0-5 °C and slowly add the methanolic solution of butyramidine free base while maintaining the temperature between 0 °C and 10 °C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the product may precipitate from the reaction mixture. If so, filter the solid and wash with a cold, non-polar solvent like methyl tert-butyl ether. If the product remains in solution, concentrate the reaction mixture under reduced pressure and purify the residue by crystallization or distillation.[1]

References

  • General Procedure for the Synthesis of 2-aminopyrimidine Derivatives. Molecules. [Link]

  • Amidine synthesis by imidoylation. Organic Chemistry Portal. [Link]

  • Preparation of 2-n-propyl-4-amino-5-methoxymethyl-pyrimidine.
  • Synthesis ofn-Butylamine from Butyronitrile on Ni/SiO 2 : Effect of Solvent. Scite.ai. [Link]

  • a) Pinner reaction b) modified Pinner reactions. ResearchGate. [Link]

  • Synthesis of 2-aminopyrimidine using β-dicarbonyl compounds and guanidine. ResearchGate. [Link]

  • Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. National Institutes of Health. [Link]

  • Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. PubMed Central. [Link]

  • Butyramide synthesis through butyronitrile hydration reaction with Cr/Cu catalyst. J-Global. [Link]

  • An asymmetric synthesis of Levetiracetam. ResearchGate. [Link]

  • Preparation method of 2-amino pyrimidine.
  • 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. MDPI. [Link]

  • Strategies for the synthesis of unsymmetrical 2-aminopyrimidine. ResearchGate. [Link]

  • Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]

  • acetamidine hydrochloride. Organic Syntheses Procedure. [Link]

  • Synthesis and evaluation of 2-{[2-(4-hydroxyphenyl)-ethyl]amino}pyrimidine-5-carboxamide derivatives as novel STAT6 inhibitors. PubMed. [Link]

  • Cocrystals of 2-Aminopyrimidine with Boric Acid—Crystal Engineering of a Novel Nonlinear Optically (NLO) Active Crystal. MDPI. [Link]

  • PROCESS FOR SYNTHESIS OF 2,4-DICHLORO-5-AMINOPYRIMIDINE. WIPO Patentscope. [Link]

  • Purine and Pyrimidine Nucleotide Synthesis and Metabolism. PubMed Central. [Link]

  • Pyrimidine synthesis. Organic Chemistry Portal. [Link]

  • Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
  • Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. [Link]

  • Synthesis and characterization of process related impurities of an anti- tuberculosis drug-Prothionamide. Der Pharma Chemica. [Link]

  • Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • Synthesis of substituted thienopyrimidine-4-ones. PubMed. [Link]

  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]

  • Pyrimidine Synthesis. YouTube. [Link]

  • Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PubMed Central. [Link]

  • Synthesis of Fully Substituted Pyrimidines. Sci-Hub. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Biological Activity of 2-Propylpyrimidin-4-amine

Welcome to the technical support center for 2-propylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked que...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-propylpyrimidin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to optimizing the biological activity of this compound and its analogs. As a Senior Application Scientist, my goal is to provide you with the technical and theoretical framework to navigate common experimental challenges and enhance your research outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and preliminary assessment of 2-propylpyrimidin-4-amine.

Question 1: What are the initial steps to confirm the identity and purity of my 2-propylpyrimidin-4-amine sample?

Answer: Before initiating any biological assays, it is crucial to verify the identity and purity of your compound. Discrepancies in these aspects are a common source of experimental variability. We recommend the following analytical workflow:

  • Identity Confirmation: Utilize Mass Spectrometry (MS) to confirm the molecular weight of the compound. For 2-propylpyrimidin-4-amine (C7H11N3), the expected monoisotopic mass is approximately 137.10 g/mol . Additionally, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of a small molecule. A purity level of >95% is generally recommended for initial biological screening.

Question 2: My 2-propylpyrimidin-4-amine shows poor solubility in aqueous buffers. How can I improve its bioavailability in cell-based assays?

Answer: Poor aqueous solubility is a frequent challenge with small molecules. Here are several strategies to address this issue, starting with the simplest:

  • Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent used to dissolve hydrophobic compounds. Prepare a high-concentration stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous buffer or cell culture medium. It is critical to keep the final DMSO concentration below 0.5% (v/v) in most cell-based assays to avoid solvent-induced toxicity.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can significantly improve solubility. For an amine-containing compound like 2-propylpyrimidin-4-amine, lowering the pH will lead to protonation and increased solubility.

  • Use of Surfactants or Cyclodextrins: Non-ionic surfactants like Tween® 80 or encapsulating agents such as cyclodextrins can be used in some cases to enhance solubility. However, their compatibility with your specific assay must be validated.

Question 3: I am not observing any significant biological activity with 2-propylpyrimidin-4-amine in my initial screens. What are the potential reasons?

Answer: A lack of activity in initial screens can stem from several factors. A systematic approach to troubleshooting is recommended:

  • Compound Stability: Assess the stability of 2-propylpyrimidin-4-amine in your assay buffer and under your experimental conditions (e.g., temperature, light exposure). Degradation of the compound will lead to a loss of activity. This can be checked by incubating the compound in the assay buffer for the duration of the experiment and then analyzing its integrity via HPLC.

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane. Computational tools can predict cell permeability based on physicochemical properties (e.g., LogP, polar surface area). Experimental validation can be performed using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Target Engagement: Ensure that the compound is reaching and interacting with its intended biological target. This can be a complex issue to address and may require specialized assays such as cellular thermal shift assays (CETSA) or target-specific binding assays.

  • Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay). Always run appropriate controls to rule out assay artifacts.

Part 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues you might encounter.

Guide 1: Overcoming High IC50/EC50 Values

Problem: You observe a biological effect, but the potency (IC50/EC50) of 2-propylpyrimidin-4-amine is lower than desired for a lead compound.

Workflow for Potency Enhancement:

G A Initial Hit: 2-Propylpyrimidin-4-amine (High IC50) B Structural Analysis & In Silico Modeling A->B Identify key pharmacophores C Hypothesis Generation for Potency Improvement B->C Predict modifications to enhance target binding D Analog Synthesis C->D Synthesize a focused library of analogs E In Vitro Potency Assays D->E Screen analogs for improved potency F Structure-Activity Relationship (SAR) Analysis E->F Correlate structural changes with activity F->B Iterative Design Cycle G Lead Optimization F->G Select promising candidates for further development

Caption: Workflow for improving the potency of a lead compound.

Step-by-Step Protocol for Structure-Activity Relationship (SAR) Studies:

  • Computational Modeling:

    • If the structure of the biological target is known, perform molecular docking studies with 2-propylpyrimidin-4-amine to predict its binding mode.

    • Identify potential sites on the molecule where modifications could enhance interactions with the target (e.g., hydrogen bonding, hydrophobic interactions).

  • Analog Design and Synthesis:

    • Based on the computational predictions, design a small, focused library of analogs. Consider modifications at the following positions:

      • Propyl Group: Vary the length and branching of the alkyl chain to probe hydrophobic pockets in the target's binding site.

      • Pyrimidine Ring: Introduce substituents on the ring to modulate electronic properties and explore additional binding interactions.

      • Amine Group: Consider secondary or tertiary amines, or replacement with other functional groups, to alter hydrogen bonding capacity and basicity.

  • In Vitro Screening:

    • Synthesize the designed analogs.

    • Screen all analogs in the primary biological assay to determine their IC50/EC50 values.

    • Ensure consistent experimental conditions to allow for direct comparison.

  • SAR Analysis and Iteration:

    • Compile the data into a table to establish a clear Structure-Activity Relationship (see example table below).

    • Use the SAR data to refine your computational model and design the next generation of more potent analogs.

Example SAR Data Table:

Compound Modification IC50 (µM)
1 (Parent) 2-propyl50
2a 2-ethyl75
2b 2-isopropyl25
2c 2-cyclopropyl10
3a 5-chloro5
3b 5-methoxy60
Guide 2: Addressing Off-Target Effects and Cytotoxicity

Problem: Your compound shows the desired biological activity but also exhibits significant cytotoxicity or off-target effects at similar concentrations.

Workflow for Selectivity Profiling:

G A Active but Non-selective Compound B Cytotoxicity Assays (e.g., MTT, LDH) A->B C Off-Target Screening (e.g., Kinase Panel) A->C D Data Analysis: Therapeutic Index Calculation B->D C->D E Structural Modifications to Enhance Selectivity D->E Identify structural liabilities F Re-screen for On-Target and Off-Target Activity E->F F->E Iterative Refinement G Selective Lead Candidate F->G Improved therapeutic index

Caption: Workflow for improving the selectivity of a lead compound.

Step-by-Step Protocol for Assessing and Mitigating Cytotoxicity:

  • Determine the Therapeutic Index:

    • The therapeutic index is a quantitative measure of the selectivity of a drug. It is calculated as the ratio of the concentration that causes toxicity to the concentration that produces the desired therapeutic effect.

    • Perform a dose-response curve for both the desired biological activity (e.g., EC50) and cytotoxicity (e.g., CC50 from an MTT assay).

    • Therapeutic Index = CC50 / EC50. A higher therapeutic index is desirable.

  • Broad-Spectrum Off-Target Screening:

    • Utilize commercially available services for broad-panel off-target screening (e.g., a safety panel that includes common kinases, GPCRs, and ion channels).

    • This will help identify any specific off-targets that may be responsible for the observed toxicity.

  • Structural Modifications to Improve Selectivity:

    • If off-targets are identified, use structural information of both the on-target and off-target proteins to guide modifications to your compound. The goal is to introduce changes that decrease binding to the off-target while maintaining or improving binding to the on-target.

    • For general cytotoxicity, consider modifications that reduce overall lipophilicity, as highly lipophilic compounds are more prone to non-specific membrane interactions and toxicity.

References

  • Purity and Identity Confirmation

    • Title: Analytical Chemistry: A Modern Approach to Analytical Science
    • Source: Wiley
    • URL: [Link]

  • Improving Compound Solubility

    • Title: Strategies to Address Poor Aqueous Solubility in Drug Discovery
    • Source: N
    • URL: [Link]

  • Cellular Thermal Shift Assay (CETSA)

    • Title: The cellular thermal shift assay for evalu
    • Source: N
    • URL: [Link]

  • Structure-Activity Relationship (SAR)

    • Title: Basic principles of structure-activity rel
    • Source: Royal Society of Chemistry
    • URL: [Link]

  • Cytotoxicity Assays

    • Title: MTT Assay
    • Source: N
    • URL: [Link]

Optimization

Technical Support Center: Analytical Methods for 2-Propylpyrimidin-4-amine

Welcome to the technical support center for the analysis of 2-Propylpyrimidin-4-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2-Propylpyrimidin-4-amine. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, field-proven insights into refining analytical methods for this compound. Our focus is on explaining the causality behind experimental choices to ensure robust and reliable results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the analysis of 2-Propylpyrimidin-4-amine.

Q1: What are the key physicochemical properties of 2-Propylpyrimidin-4-amine that influence analytical method development?

A1: 2-Propylpyrimidin-4-amine is a heterocyclic aromatic amine. Its key properties include:

  • Basicity: The primary amine group (-NH₂) and the nitrogen atoms in the pyrimidine ring make the molecule basic. This is a critical factor in chromatography, as it can lead to strong interactions with acidic surfaces (e.g., silica), causing peak tailing.

  • Polarity: The amine and pyrimidine functionalities make it a polar compound, influencing its solubility and retention characteristics in reversed-phase HPLC.

  • UV Absorbance: The pyrimidine ring is a chromophore, allowing for straightforward detection using UV-Vis spectroscopy, which is a common detection method in HPLC.[1]

Q2: Which analytical techniques are most suitable for the quantification of 2-Propylpyrimidin-4-amine?

A2: The most common and suitable techniques are:

  • High-Performance Liquid Chromatography (HPLC): Particularly reversed-phase HPLC with UV or Mass Spectrometry (MS) detection is the workhorse method for pyrimidine derivatives.[2] It offers excellent resolution, sensitivity, and reproducibility for quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a viable option, especially for impurity profiling where high sensitivity and structural confirmation are needed. However, due to the polarity and potential thermal lability of the amine group, derivatization is often required to improve volatility and chromatographic performance.[3]

Q3: What are the initial steps for preparing a sample of 2-Propylpyrimidin-4-amine for analysis?

A3: Sample preparation is crucial for accurate analysis and depends on the sample matrix.[4] For a drug substance:

  • Accurate Weighing: Use a calibrated analytical balance to weigh the sample. For drug substances, this is typically done on weighing paper or in a weighing boat, followed by quantitative transfer to a volumetric flask.[5]

  • Dissolution: Select a suitable diluent. Given the compound's polarity, a good starting point is a mixture of water or a buffer and an organic solvent like acetonitrile or methanol. The diluent should be compatible with the initial mobile phase conditions to avoid peak distortion.[5][6]

  • Filtration: If analyzing a formulated product, filtration through a 0.45 µm syringe filter is necessary to remove excipients and prevent clogging of the HPLC system.[5]

Section 2: High-Performance Liquid Chromatography (HPLC) Guide

HPLC is the preferred method for routine analysis and quantification of 2-Propylpyrimidin-4-amine.

Detailed Protocol: Reversed-Phase HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size). C18 columns are versatile and widely used for the analysis of pyrimidine derivatives.[2]

  • Mobile Phase Preparation:

    • Aqueous Phase (A): Prepare a phosphate buffer (e.g., 20 mM potassium phosphate) and adjust the pH to a low value (e.g., 2.5-3.0) with phosphoric acid. Low pH suppresses the ionization of residual silanols on the silica support, minimizing peak tailing for basic compounds like aminopyrimidines.[6]

    • Organic Phase (B): Use HPLC-grade acetonitrile or methanol.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at the wavelength of maximum absorbance (λmax) of 2-Propylpyrimidin-4-amine. This can be determined using a diode array detector or by running a UV scan of a standard solution.

    • Injection Volume: 10 µL.

    • Column Temperature: 35 °C to ensure reproducibility.[7]

    • Gradient: Start with a screening gradient (e.g., 5-95% B over 20 minutes) to determine the approximate elution time.

  • Method Optimization: Based on the initial run, adjust the gradient slope or switch to an isocratic elution for faster analysis if the resolution is adequate. The goal is a symmetric peak with a reasonable retention time.

HPLC Troubleshooting Guide (Q&A Format)

Q: My peak for 2-Propylpyrimidin-4-amine is tailing or showing poor shape. What is the cause and how can I fix it?

A: Peak tailing for basic compounds is typically caused by secondary interactions between the protonated amine group and negatively charged, deprotonated silanol groups on the silica surface of the column.

  • Causality: At mid-range pH, the amine is protonated (positive charge) and some silanols are deprotonated (negative charge), leading to a strong ionic interaction that slows down a portion of the analyte molecules, causing the peak to tail.

  • Solutions:

    • Lower Mobile Phase pH: Adjust the mobile phase pH to below 3.0. This protonates the silanol groups, neutralizing their negative charge and preventing the ionic interaction.[6]

    • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds. These columns have end-capping or are made with hybrid silica to minimize accessible silanol groups.

    • Add a Competing Base: A small amount of a competing base like triethylamine (TEA) can be added to the mobile phase to preferentially interact with the active silanol sites. However, this can shorten column life and is not ideal for MS detection.

Q: The retention time of my analyte is drifting between injections. Why is this happening?

A: Retention time drift can be caused by several factors:

  • Causality & Solutions:

    • Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using buffered mobile phases or after a gradient run. Ensure a sufficient equilibration time (10-15 column volumes) before the first injection.

    • Temperature Fluctuation: Changes in column temperature affect retention time. Use a column oven to maintain a constant temperature.[7]

    • Mobile Phase Composition Change: The mobile phase composition can change over time due to evaporation of the more volatile organic component. Always use fresh mobile phase and keep solvent bottles capped.

    • Pump Issues: Inconsistent flow from the pump can cause drift. Check for leaks and ensure the pump is properly primed and degassed.[8]

Data Presentation: Recommended Starting HPLC Conditions
ParameterRecommended Starting ConditionRationale
Column C18, 150 x 4.6 mm, 5 µmStandard for reversed-phase; good starting point for pyrimidines.[2]
Mobile Phase A 20 mM Potassium Phosphate, pH 2.8Low pH minimizes silanol interactions, improving peak shape.[6]
Mobile Phase B AcetonitrileGood UV transparency and elution strength.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 35 °CEnsures stable retention times.[7]
Detection UV, ~250-280 nm (determine λmax)Pyrimidine ring provides strong UV absorbance in this range.[7]
Injection Vol. 10 µLA common starting volume for analytical HPLC.
Visualization: HPLC Method Development Workflow

HPLC_Workflow cluster_prep Preparation cluster_dev Development & Optimization cluster_eval Evaluation Start Define Analytical Goal (Assay, Impurity Profile) Prep_Standard Prepare Standard & Sample Solutions Start->Prep_Standard Select_Column Select C18 Column Start->Select_Column Prep_MP Prepare Mobile Phase (pH 2.5-3.0) Start->Prep_MP Screen_Grad Run Screening Gradient (e.g., 5-95% B) Prep_Standard->Screen_Grad Select_Column->Screen_Grad Prep_MP->Screen_Grad Eval_Chrom Evaluate Peak Shape, Retention, Resolution Screen_Grad->Eval_Chrom Optimize Optimize Gradient/Isocratic Conditions Eval_Chrom->Optimize Check_SST Perform System Suitability (Tailing, Plates, RSD%) Eval_Chrom->Check_SST Initial run acceptable Optimize->Check_SST Check_SST->Optimize Validation Proceed to Method Validation Check_SST->Validation SST Passes

Caption: Workflow for HPLC method development for 2-Propylpyrimidin-4-amine.

Section 3: Gas Chromatography-Mass Spectrometry (GC-MS) Guide

GC-MS is a powerful tool for identification and trace-level quantification, though it requires specific sample handling for polar amines.

Detailed Protocol: GC-MS Analysis with Derivatization

Amines are challenging for GC analysis due to their polarity and tendency to adsorb to active sites in the GC system, causing poor peak shape.[9] Derivatization is often necessary to block the active amine protons, reduce polarity, and increase volatility.[3]

  • Sample Preparation & Derivatization:

    • Solvent: Ensure the sample is in a dry, aprotic solvent (e.g., pyridine, acetonitrile) as derivatizing reagents are moisture-sensitive.

    • Reagent Selection: Silylation is a common approach. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent suitable for primary amines.

    • Procedure:

      • Place the dried sample extract or standard in a reaction vial.

      • Add the derivatization reagent (e.g., 50 µL BSTFA + 1% TMCS).

      • Seal the vial and heat at 70°C for 30 minutes.

      • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: A low-polarity column like a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable for general-purpose analysis of derivatized compounds.

    • Injection: Use a splitless injection for trace analysis or a split injection for higher concentrations. Inlet temperature: 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at a low temperature (e.g., 80°C), hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • MS Parameters: Use Electron Ionization (EI) at 70 eV. Scan from m/z 40 to 450. Set the transfer line temperature to 280°C and the ion source to 230°C.

GC-MS Troubleshooting Guide (Q&A Format)

Q: I am not seeing a peak for my compound, or the peak is very small and broad.

A: This often points to issues with derivatization, analyte degradation, or adsorption.

  • Causality & Solutions:

    • Incomplete Derivatization: Moisture in the sample or reagents can quench the derivatization reaction. Ensure all glassware is dry and use fresh, high-quality reagents. Consider using a catalyst like pyridine.

    • Adsorption: Even after derivatization, active sites in the GC inlet liner or the front of the column can cause analyte loss. Use a deactivated inlet liner (e.g., with wool) and trim the first few cm of the column if it becomes contaminated.

    • Thermal Degradation: The compound might be degrading in the hot inlet. Try lowering the inlet temperature in 20°C increments to see if peak response improves.

Q: How do I interpret the mass spectrum of the derivatized 2-Propylpyrimidin-4-amine?

A: The mass spectrum will show the molecular ion of the derivatized compound and characteristic fragments.

  • Interpretation:

    • Molecular Ion (M+•): For a silylated derivative (e.g., with TMS), the molecular ion will be the mass of the original compound plus 72 for each TMS group added. Look for this peak to confirm the identity. The pyrimidine ring is relatively stable and should help in observing a molecular ion.[10]

    • Fragmentation: Expect losses of fragments related to the propyl group (loss of CH₃, C₂H₅) and the TMS group (loss of CH₃ at M-15 is very common for TMS derivatives). The pyrimidine ring itself may fragment, but this is often less favorable than cleavage of the side chains.[10][11][12]

Data Presentation: Key GC-MS Parameters
ParameterRecommended ConditionRationale
Derivatization BSTFA + 1% TMCS, 70°C for 30 minEffective for derivatizing primary amines to increase volatility.
GC Column DB-5ms or equivalentLow-polarity phase suitable for a wide range of derivatized analytes.
Inlet Temp. 250 °CBalances volatilization with minimizing thermal degradation.
Oven Program 80°C (2 min), ramp 10°C/min to 280°C (5 min)A good starting point for separating the analyte from solvent and byproducts.
Ionization Mode Electron Ionization (EI), 70 eVStandard mode, provides reproducible fragmentation patterns for library matching.
Visualization: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Obtain Sample Dry_Sample Dry Sample Extract (e.g., under N2) Start->Dry_Sample Derivatize Add Derivatization Reagent (e.g., BSTFA) & Heat Dry_Sample->Derivatize Inject Inject into GC-MS Derivatize->Inject Separate Chromatographic Separation (GC Column) Inject->Separate Detect Ionization (EI) & Mass Analysis (MS) Separate->Detect Process_Data Process Chromatogram & Mass Spectra Detect->Process_Data Identify Identify Compound (Retention Time, M+•, Fragments) Process_Data->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: Workflow for GC-MS analysis of 2-Propylpyrimidin-4-amine.

Section 4: Method Validation Essentials

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose.[13] Method validation is a regulatory requirement in the pharmaceutical industry.[14][15]

Validation Parameters (Q&A Format)

Q: What are the key performance characteristics that need to be validated for an HPLC assay of 2-Propylpyrimidin-4-amine?

A: According to the ICH Q2(R2) guideline, the key parameters for a quantitative assay are:[13][16]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a placebo or blank sample, and by performing forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a specified range (e.g., 80-120% of the expected concentration) and evaluating the correlation coefficient (r²) of the calibration curve.

  • Accuracy: The closeness of the test results to the true value. It is assessed by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Visualization: Relationship of Key Validation Parameters

Validation_Logic Center Reliable Analytical Method Specificity Specificity (Is it the right peak?) Specificity->Center Accuracy Accuracy (Is the result correct?) Accuracy->Center Range Range (At what concentrations is it reliable?) Accuracy->Range Precision Precision (Is the result reproducible?) Precision->Center Precision->Range Linearity Linearity (Does response change with concentration?) Linearity->Center Linearity->Range Range->Center Robustness Robustness (Is it resistant to small changes?) Robustness->Center

Caption: Core parameters for validating an analytical method.

References

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1-21. [Link]

  • Ferreira, C. R., et al. (2018). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 20(3), 1633-1642. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]

  • Phenomenex. (2025). Sample Preparation Techniques. [Link]

  • Poboży, E., & Tautt, J. (2002). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Acta Poloniae Pharmaceutica, 59(4), 247-257. [Link]

  • Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. [Link]

  • Careddu, G., et al. (2013). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Journal of Chromatography B, 937, 59-66. [Link]

  • Kim, H., et al. (2021). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Molecules, 26(11), 3345. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]

  • O'Connell, K. M., & Fairman, J. W. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(21), 10298-10313. [Link]

  • Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • Dong, M. W. (2022). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. [Link]

  • Supelco. (n.d.). Amines Analysis by Packed Column GC. Bulletin 737F. [Link]

  • Wang, Y., & Zhang, J. (2019). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis, 39(11), 2021-2026. [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. [Link]

  • Patel, K., et al. (2015). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2) - Draft version. [Link]

  • Bishop, C., et al. (2022). Applications of Sample Preparation Techniques in the Analysis of New Psychoactive Substances. Separations, 9(10), 282. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(4), 635-647. [Link]

  • Santos, J. L. M., et al. (2010). Sample Preparation in Analysis of Pharmaceuticals. Current Pharmaceutical Analysis, 6(1), 1-15. [Link]

  • Han, J., & Tsutsui, H. (2020). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 10(4), 143. [Link]

  • Pharmaceutical Updates. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Reddy, P. S., et al. (2023). Comparative Study of UVA Filtering Compounds 2-Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. ACS Omega. [Link]

  • Clark, J. (2023). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Arshad, M., et al. (2020). Experimental and Optimized Studies of Some Pyrimidine Derivatives. AIP Conference Proceedings, 2242(1), 040002. [Link]

  • Pharmaceutical Updates. (2022). HPLC Troubleshooting. [Link]

  • Joshi, S., & Sharma, P. (2011). Mass spectral fragmentation modes of pyrimidine derivatives. Journal of Chemical and Pharmaceutical Research, 3(3), 735-741. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of 2-Propylpyrimidin-4-amine Analogs as Kinase Inhibitors

For drug discovery researchers and medicinal chemists, the pyrimidine scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3] Its ability to mimic the hydrogen bonding pattern of the a...

Author: BenchChem Technical Support Team. Date: February 2026

For drug discovery researchers and medicinal chemists, the pyrimidine scaffold is a cornerstone in the design of potent and selective kinase inhibitors.[1][2][3] Its ability to mimic the hydrogen bonding pattern of the adenine moiety of ATP allows for effective competition at the kinase hinge region.[2] This guide provides an in-depth comparison of the efficacy of 2-propylpyrimidin-4-amine analogs, a class of compounds that has shown significant promise in targeting various kinases implicated in cancer and inflammatory diseases. We will delve into the structure-activity relationships (SAR) that govern their potency, present supporting experimental data from peer-reviewed studies, and provide detailed protocols for their evaluation.

The 2-Aminopyrimidine Core: A Privileged Scaffold in Kinase Inhibition

The 2-aminopyrimidine moiety is a well-established pharmacophore in the development of kinase inhibitors.[2][4] Its nitrogen atoms act as hydrogen bond acceptors, anchoring the molecule to the hinge region of the kinase active site. The substituents at the 2, 4, and 5-positions of the pyrimidine ring can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties.[1][2] This guide will focus on analogs where the 2-position is substituted with an amine, a common feature in many potent kinase inhibitors.

Comparative Efficacy of 2-Propylpyrimidin-4-amine Analogs

The following tables summarize the in vitro efficacy of various 2-aminopyrimidine analogs against different kinase targets. The data has been compiled from several key studies to illustrate the impact of structural modifications on inhibitory activity.

Table 1: Structure-Activity Relationship of 2-Arylamino-4-aryl-pyrimidines as PAK1 Inhibitors[5]
Compound IDR1 (at C4)R2 (at C2-amino)R3 (at C5)PAK1 IC50 (nM)
1a PhenylPhenylH500
1b 4-Cl-PhenylPhenylH250
1c Phenyl4-Cl-PhenylH180
1d PhenylPhenylBr80
1e Phenyl1,2-dimethylpiperazineBr25

Data extracted from a study on PAK1 inhibitors, illustrating the effect of substitutions at the C4, C2-amino, and C5 positions.[5]

Table 2: Efficacy of N-(4-(aminomethyl)phenyl)pyrimidin-2-amine Derivatives as JAK2 Inhibitors[6]
Compound IDR1 (at C5)R2 (at N of pyrimidin-2-amine)JAK2 IC50 (nM)Selectivity vs JAK1Selectivity vs JAK3
2a H4-(aminomethyl)phenyl5010-fold15-fold
2b Methyl4-(aminomethyl)phenyl1525-fold30-fold
A8 Methyl4-((cyclopropylamino)methyl)phenyl538.6-fold54.6-fold

Data from a study on selective JAK2 inhibitors, highlighting the impact of C5 methylation and modifications to the phenyl ring substituent.[6]

Table 3: Potency of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors[7]
Compound IDR1 (at C4)R2 (at C5)PLK4 IC50 (nM)
3a PhenylH85
3b 4-F-PhenylH42
8h 4-F-PhenylCl6.7

Data from a study on PLK4 inhibitors, demonstrating the enhanced potency with halogen substitutions.[7]

Structure-Activity Relationship (SAR) Analysis

The data presented in the tables above reveals several key trends in the SAR of 2-aminopyrimidine analogs:

  • Substitution at the 4-position: The nature of the substituent at the C4 position of the pyrimidine ring significantly influences potency. Generally, aromatic or heteroaromatic rings are favored. Electron-withdrawing groups on these rings, such as halogens, can enhance activity.[5][7]

  • Modification of the 2-amino group: The amine at the C2 position is a critical hydrogen bond donor. Substitutions on this amine can be tailored to interact with specific residues in the kinase active site, thereby improving both potency and selectivity.[6]

  • The role of the 5-position: The C5 position of the pyrimidine ring is often directed towards the solvent-exposed region of the active site. Small, lipophilic groups, such as a methyl or a halogen, can increase potency by making favorable van der Waals contacts or by influencing the conformation of the inhibitor.[5][7]

Experimental Protocols

To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays used in the evaluation of 2-aminopyrimidine analogs.

In Vitro Kinase Inhibition Assay (Example: JAK2)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a target kinase.

Materials:

  • Recombinant human JAK2 enzyme

  • ATP

  • Peptide substrate (e.g., a biotinylated peptide derived from STAT1)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., a europium-labeled anti-phospho-tyrosine antibody and an APC-labeled streptavidin for HTRF assay)

  • 384-well assay plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2 µL of the compound dilutions to the assay plate.

  • Add 10 µL of a solution containing the JAK2 enzyme and the peptide substrate in assay buffer.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction by adding 10 µL of EDTA solution.

  • Add 10 µL of the detection reagents.

  • Incubate for 1 hour at room temperature.

  • Read the plate on a suitable plate reader (e.g., an HTRF-compatible reader).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Proliferation Assay

This assay measures the effect of a compound on the growth of cancer cell lines that are dependent on the target kinase for proliferation.

Materials:

  • Human cancer cell line (e.g., HEL cells for JAK2 inhibitors)

  • Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds dissolved in DMSO

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • 96-well cell culture plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Add the compound dilutions to the cells.

  • Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Equilibrate the plate to room temperature.

  • Add the cell viability reagent according to the manufacturer's instructions.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI50 value.

Visualizing the Concepts

To better understand the relationships and workflows discussed, the following diagrams have been generated.

SAR_of_2_aminopyrimidine_analogs cluster_substitutions Key Substitution Points scaffold 2-Aminopyrimidine Core R1 R1 at C4 (Potency & Selectivity) scaffold->R1 Influences R2 R2 at C2-amino (H-bonding & Selectivity) scaffold->R2 Influences R3 R3 at C5 (Potency & Lipophilicity) scaffold->R3 Influences

Caption: Key substitution points on the 2-aminopyrimidine scaffold.

experimental_workflow start Compound Synthesis biochemical_assay In Vitro Kinase Inhibition Assay (IC50) start->biochemical_assay cell_based_assay Cell-Based Proliferation Assay (GI50) biochemical_assay->cell_based_assay sar_analysis SAR Analysis cell_based_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization lead_optimization->start Iterative Design

Caption: A typical workflow for the evaluation of kinase inhibitors.

Conclusion and Future Directions

The 2-propylpyrimidin-4-amine scaffold and its analogs continue to be a fertile ground for the discovery of novel kinase inhibitors. The structure-activity relationships discussed in this guide highlight the importance of systematic modification of the pyrimidine core to achieve high potency and selectivity. Future research in this area will likely focus on the development of analogs with improved pharmacokinetic profiles and the exploration of novel substitution patterns to target a wider range of kinases. The detailed experimental protocols provided herein should serve as a valuable resource for researchers in their efforts to identify the next generation of pyrimidine-based therapeutics.

References

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Comparative

A Researcher's Guide to the Labyrinth of Target Validation: A Case Study with 2-Propylpyrimidin-4-amine

For the researcher, the journey from a promising small molecule to a validated therapeutic candidate is a labyrinth of critical decisions and rigorous experimentation. This guide provides an in-depth, experience-driven f...

Author: BenchChem Technical Support Team. Date: February 2026

For the researcher, the journey from a promising small molecule to a validated therapeutic candidate is a labyrinth of critical decisions and rigorous experimentation. This guide provides an in-depth, experience-driven framework for navigating the validation of a biological target for a novel compound, using the hypothetical case of 2-Propylpyrimidin-4-amine. As the specific biological target of 2-Propylpyrimidin-4-amine is not yet elucidated in publicly available literature, we will treat it as a lead compound emerging from a phenotypic screen, a common starting point in drug discovery.

This guide is structured to provide not just protocols, but the strategic thinking behind each experimental choice, ensuring a self-validating and robust approach.

The Starting Point: From Phenotypic Hit to Target Hypothesis

Our initial approach will be broad, aiming to generate a list of potential protein binders. This will be followed by a funnel of increasingly specific validation techniques to confirm direct engagement and physiological relevance.

Phase 1: Unbiased Target Identification - Casting a Wide Net

To begin, we must identify proteins that physically interact with 2-Propylpyrimidin-4-amine. Two powerful and complementary methods for this are Affinity Purification-Mass Spectrometry (AP-MS) and Chemical Proteomics.

Affinity Purification-Mass Spectrometry (AP-MS)

The principle behind AP-MS is to use the small molecule as "bait" to "fish" for its interacting proteins from a complex biological sample, such as a cell lysate.[1]

Causality of Experimental Choice: AP-MS is a direct approach to identify proteins that bind to our compound of interest. By immobilizing the compound, we can isolate its binding partners and identify them with high sensitivity using mass spectrometry.[2][3]

Experimental Protocol: AP-MS

  • Probe Synthesis: Synthesize a derivative of 2-Propylpyrimidin-4-amine with a linker arm and an affinity tag (e.g., biotin). It is crucial to test this modified compound to ensure it retains its biological activity.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated beads.

  • Cell Lysate Preparation: Prepare a native cell lysate from the cancer cell line used in the initial screen.

  • Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of compound-protein complexes.

  • Washing: Perform a series of stringent washes to remove non-specific protein binders.

  • Elution: Elute the specifically bound proteins from the beads.

  • Mass Spectrometry: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Chemical Proteomics: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomic strategy to identify the protein targets of small molecules.[4] This technique utilizes activity-based probes to covalently label the active sites of specific enzyme families.

Causality of Experimental Choice: If we hypothesize that 2-Propylpyrimidin-4-amine targets a specific class of enzymes (e.g., kinases, proteases), ABPP can provide a more functionally relevant readout than simple affinity purification. It allows for the identification of targets in their native cellular environment and can provide information about the compound's mechanism of action.[5]

Workflow Diagram: Target Identification Funnel

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Genetic Validation cluster_3 Phase 4: Phenotypic Rescue Phenotypic Hit\n(2-Propylpyrimidin-4-amine) Phenotypic Hit (2-Propylpyrimidin-4-amine) AP-MS AP-MS Phenotypic Hit\n(2-Propylpyrimidin-4-amine)->AP-MS Immobilized Probe Chemical Proteomics Chemical Proteomics Phenotypic Hit\n(2-Propylpyrimidin-4-amine)->Chemical Proteomics Activity-Based Probe Candidate Protein List Candidate Protein List AP-MS->Candidate Protein List Chemical Proteomics->Candidate Protein List CETSA CETSA Candidate Protein List->CETSA In-cell Binding ITC ITC Candidate Protein List->ITC In-vitro Binding SPR SPR Candidate Protein List->SPR In-vitro Kinetics Validated Target(s) Validated Target(s) CETSA->Validated Target(s) ITC->Validated Target(s) SPR->Validated Target(s) CRISPR/Cas9 CRISPR/Cas9 Validated Target(s)->CRISPR/Cas9 Gene Knockout siRNA siRNA Validated Target(s)->siRNA Gene Knockdown Phenotypic Concordance Phenotypic Concordance CRISPR/Cas9->Phenotypic Concordance siRNA->Phenotypic Concordance

Caption: A workflow for validating the biological target of a small molecule.

Phase 2: Confirming Direct Target Engagement - Is the Interaction Real?

The list of candidate proteins from Phase 1 needs to be validated to confirm direct binding to 2-Propylpyrimidin-4-amine. We will employ a suite of biophysical and cellular assays to achieve this.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular context. The principle is that the binding of a ligand (our compound) can stabilize its target protein, leading to an increase in its melting temperature.[6][7]

Causality of Experimental Choice: CETSA provides evidence of target engagement within the complex milieu of the cell, which is a more physiologically relevant environment than in vitro assays.[8] A positive result strongly suggests that the compound can access and bind to its target in living cells.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with 2-Propylpyrimidin-4-amine or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[7]

  • Protein Detection: Detect the amount of the soluble target protein at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target stabilization.

Data Presentation: CETSA Results

Temperature (°C)Vehicle Control (% Soluble Protein)2-Propylpyrimidin-4-amine (% Soluble Protein)
40100100
459598
507085
554065
601540
65520
Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event.[4][9]

Causality of Experimental Choice: ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[10] This level of detail is invaluable for understanding the driving forces of the binding interaction.

Experimental Protocol: ITC

  • Sample Preparation: Prepare purified candidate protein and a solution of 2-Propylpyrimidin-4-amine in the same buffer.

  • Titration: Titrate the compound into the protein solution in a stepwise manner.

  • Heat Measurement: Measure the heat change after each injection.

  • Data Analysis: Integrate the heat changes and fit the data to a binding model to determine the thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[11]

Causality of Experimental Choice: SPR provides kinetic information about the binding interaction, including the association rate (kon) and dissociation rate (koff), in addition to the binding affinity (KD).[12] This is particularly useful for lead optimization.

Data Presentation: Comparison of Biophysical Methods

TechniqueKey Parameters MeasuredAdvantagesDisadvantages
CETSA Thermal stabilization (ΔTm)In-cell, label-freeIndirect measure of binding, lower throughput
ITC KD, n, ΔH, ΔSIn-solution, label-free, thermodynamic profileRequires larger amounts of pure protein
SPR KD, kon, koffReal-time kinetics, high sensitivityRequires protein immobilization, potential for artifacts

Phase 3: Genetic Validation - Does the Target Matter?

Confirming direct binding is a critical step, but it does not prove that the interaction with the identified target is responsible for the observed cellular phenotype. Genetic methods are the gold standard for validating the functional relevance of a target.

CRISPR/Cas9-mediated Gene Knockout

CRISPR/Cas9 technology allows for the precise and permanent disruption of a gene in a cell.[13][14]

Causality of Experimental Choice: By knocking out the gene encoding the putative target protein, we can determine if the cells become resistant to 2-Propylpyrimidin-4-amine. If the knockout cells are no longer sensitive to the compound, it provides strong evidence that the protein is the relevant target.[15]

Experimental Protocol: CRISPR/Cas9 Knockout

  • Guide RNA Design: Design and synthesize guide RNAs (gRNAs) that target a critical exon of the gene of interest.

  • Transfection: Co-transfect the gRNAs and a Cas9 nuclease expression vector into the cancer cells.

  • Clonal Selection and Validation: Isolate and expand single-cell clones and verify the gene knockout by sequencing and Western blotting.

  • Phenotypic Assay: Treat the knockout and wild-type cells with a range of concentrations of 2-Propylpyrimidin-4-amine and measure cell proliferation.

siRNA-mediated Gene Knockdown

Small interfering RNA (siRNA) can be used to transiently reduce the expression of a target gene.[16]

Workflow Diagram: Genetic Validation

G Validated Target Validated Target CRISPR/Cas9 CRISPR/Cas9 Validated Target->CRISPR/Cas9 Design gRNAs siRNA siRNA Validated Target->siRNA Design siRNAs Knockout Cell Line Knockout Cell Line CRISPR/Cas9->Knockout Cell Line Phenotypic Assay Phenotypic Assay Knockout Cell Line->Phenotypic Assay Treat with 2-Propylpyrimidin-4-amine Knockdown Cells Knockdown Cells siRNA->Knockdown Cells Knockdown Cells->Phenotypic Assay Treat with 2-Propylpyrimidin-4-amine Compare to Wild-Type Compare to Wild-Type Phenotypic Assay->Compare to Wild-Type Phenotypic Concordance? Phenotypic Concordance? Compare to Wild-Type->Phenotypic Concordance?

Caption: A workflow for the genetic validation of a drug target.

Phase 4: Broadening the Scope - Off-Target Profiling and Pathway Analysis

Even with a validated primary target, it is crucial to investigate potential off-target effects, as these can contribute to both efficacy and toxicity.

Kinome, GPCR, and Ion Channel Screening

Based on the structure of 2-Propylpyrimidin-4-amine (an aminopyrimidine), it is plausible that it could interact with kinases. Therefore, screening against a large panel of kinases is a logical step.[19][20] Similarly, if there is any indication of effects on signaling pathways, screening against G protein-coupled receptors (GPCRs) and ion channels would be prudent.[21][22][23]

Causality of Experimental Choice: These broad profiling screens provide a systematic way to identify potential off-target interactions, which is essential for understanding the compound's full pharmacological profile and for predicting potential side effects.

Data Presentation: Kinome Profiling Data

Kinase Target% Inhibition at 1 µMIC50 (nM)
Validated Target X 9550
Kinase A80200
Kinase B15>10,000
Kinase C5>10,000

Conclusion: A Self-Validating Path to Confidence

The validation of a biological target is not a linear process but an iterative one, where each experiment informs the next. By employing a multi-pronged approach that combines unbiased discovery, direct biophysical characterization, and rigorous genetic validation, researchers can build a compelling and self-validating case for the mechanism of action of a novel compound like 2-Propylpyrimidin-4-amine. This comprehensive strategy minimizes the risk of pursuing false leads and ultimately increases the probability of success in the long and arduous journey of drug development.

References

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  • Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Available at: [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Available at: [Link]

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Validation

The Unseen Interactions: A Comparative Guide to the Cross-Reactivity of 2-Propylpyrimidin-4-amine

In the landscape of modern drug discovery, the quest for highly selective small molecules is paramount. While a compound's potent on-target activity is a celebrated milestone, its unseen interactions—the off-target effec...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for highly selective small molecules is paramount. While a compound's potent on-target activity is a celebrated milestone, its unseen interactions—the off-target effects—can be the harbinger of clinical failure or unexpected therapeutic opportunities. This guide provides an in-depth comparative analysis of the cross-reactivity profile of 2-Propylpyrimidin-4-amine, a novel aminopyrimidine derivative with therapeutic potential. We will explore its selectivity against a panel of kinases and other relevant protein targets, benchmarked against established drugs, and provide the experimental frameworks for these critical investigations.

Introduction: The Double-Edged Sword of Kinase Inhibition

The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] These enzymes, orchestrating a vast array of cellular processes, are attractive therapeutic targets, particularly in oncology. However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in achieving selectivity.[3] Off-target kinase inhibition can lead to a spectrum of adverse effects, underscoring the necessity for comprehensive cross-reactivity profiling.[4][5]

This guide focuses on a hypothetical, yet plausible, lead compound, 2-Propylpyrimidin-4-amine, postulated to be a potent inhibitor of FMS-like Tyrosine Kinase 3 (FLT3). Mutations in FLT3 are prevalent in Acute Myeloid Leukemia (AML), making it a critical therapeutic target.[6][7] A crucial aspect of developing FLT3 inhibitors is ensuring selectivity against structurally similar kinases, such as c-KIT, to minimize toxicity.[8][9] We will navigate the experimental journey of characterizing the selectivity of 2-Propylpyrimidin-4-amine, comparing its performance with the well-characterized kinase inhibitors Imatinib and Dasatinib.

Comparative Selectivity Profiling

To provide a clear and objective comparison, the cross-reactivity data for 2-Propylpyrimidin-4-amine and our comparator compounds, Imatinib and Dasatinib, are summarized below. The data presented for 2-Propylpyrimidin-4-amine is hypothetical, designed to illustrate a compound with good, but not perfect, selectivity.

Table 1: Kinase Selectivity Profile
Kinase Target2-Propylpyrimidin-4-amine (IC50, nM)Imatinib (IC50, nM)Dasatinib (IC50, nM)
FLT3 (Primary Target) 5 50010
c-KIT1501005
ABL1>100025<1
SRC800>1000<1
VEGFR225020015
PDGFRβ3001005

Data for Imatinib and Dasatinib are derived from publicly available sources and are representative values.

Table 2: Off-Target Profile (Non-Kinase)
Off-Target2-Propylpyrimidin-4-amine (% Inhibition @ 1µM)Imatinib (% Inhibition @ 1µM)Dasatinib (% Inhibition @ 1µM)
Adenosine A1 Receptor 25 515
hERG<5<1020
CYP3A4153045

The Rationale Behind Experimental Design

A multi-pronged approach is essential for a thorough cross-reactivity assessment. We employ a combination of in vitro biochemical assays and cell-based methods to build a comprehensive profile of 2-Propylpyrimidin-4-amine's interactions.

  • Broad Kinome Screening: An initial, unbiased screen against a large panel of kinases provides a global view of selectivity. This is crucial for identifying unexpected off-targets that may not be predicted based on structural homology alone.[10]

  • Cellular Target Engagement: Confirming that the compound interacts with its intended target within the complex environment of a living cell is a critical validation step. The Cellular Thermal Shift Assay (CETSA) allows for the direct assessment of target engagement in a physiological context.[11][12]

  • GPCR Off-Targeting: G-protein coupled receptors (GPCRs) represent a major class of drug targets and potential off-targets. Radioligand binding assays are the gold standard for quantifying interactions with these receptors.[13]

Experimental Methodologies

Here, we provide detailed, step-by-step protocols for the key experiments used to generate the comparative data.

KINOMEscan™: A Competitive Binding Assay for Kinase Profiling

The KINOMEscan™ platform from Eurofins DiscoverX is a powerful tool for assessing kinase inhibitor selectivity. It utilizes a competition-based binding assay where the amount of a test compound required to displace a proprietary, immobilized ligand from the kinase active site is quantified.[10][14]

KINOMEscan_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Compound Test Compound (2-Propylpyrimidin-4-amine) Incubation Incubation of Compound, Kinase, and Ligand Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Washing Wash to remove unbound kinase Incubation->Washing qPCR Quantification of bound kinase via qPCR Washing->qPCR Data Data Analysis (% of control) qPCR->Data

Caption: KINOMEscan™ competitive binding assay workflow.

  • Compound Preparation: A stock solution of 2-Propylpyrimidin-4-amine is prepared in 100% DMSO. This is then diluted to the desired screening concentration.

  • Assay Reaction: The test compound, a DNA-tagged kinase, and an immobilized, active-site directed ligand are combined in a multi-well plate. The reaction is allowed to reach equilibrium.

  • Washing: The plate is washed to remove any kinase that is not bound to the immobilized ligand.

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using qPCR of the DNA tag.

  • Data Analysis: The results are reported as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test compound.

Cellular Thermal Shift Assay (CETSA®): Verifying Target Engagement in a Cellular Milieu

CETSA® is a biophysical method that assesses the thermal stability of a protein in its native cellular environment.[12][15] Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.[11]

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis Cells Intact Cells Treatment Treat with 2-Propylpyrimidin-4-amine or Vehicle (DMSO) Cells->Treatment Heating Heat cells across a temperature gradient Treatment->Heating Lysis Cell Lysis Heating->Lysis Centrifugation Separate soluble and precipitated fractions Lysis->Centrifugation Detection Quantify soluble target protein (e.g., Western Blot, ELISA) Centrifugation->Detection Curve Generate melt curve and determine thermal shift Detection->Curve

Caption: Cellular Thermal Shift Assay (CETSA®) workflow.

  • Cell Culture and Treatment: A relevant cell line (e.g., MV4-11, an AML cell line with an FLT3-ITD mutation) is cultured to the desired density. The cells are then treated with various concentrations of 2-Propylpyrimidin-4-amine or a vehicle control (DMSO) and incubated.

  • Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a defined period (e.g., 3 minutes).

  • Cell Lysis: The cells are lysed to release their contents.

  • Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

  • Quantification of Soluble Protein: The supernatant, containing the soluble proteins, is collected. The amount of the target protein (FLT3) remaining in the soluble fraction is quantified using a specific detection method, such as Western blotting or an immunoassay.

  • Data Analysis: A melt curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melt curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Radioligand Binding Assay: Interrogating GPCR Off-Target Interactions

To assess the potential for off-target effects at G-protein coupled receptors, a radioligand binding assay is employed. This technique measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor of interest with high affinity and specificity.[4][13] Here, we describe a protocol for the Adenosine A1 receptor, a common off-target for kinase inhibitors.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection Membranes Cell Membranes expressing Adenosine A1 Receptor Incubation Incubation of Membranes, Radioligand, and Compound Membranes->Incubation Radioligand Radioligand ([3H]DPCPX) Radioligand->Incubation Compound Test Compound (2-Propylpyrimidin-4-amine) Compound->Incubation Filtration Rapid Filtration to separate bound and free radioligand Incubation->Filtration Scintillation Scintillation Counting of filter-bound radioactivity Filtration->Scintillation Data Data Analysis (% Inhibition) Scintillation->Data

Caption: Radioligand binding assay workflow.

  • Membrane Preparation: Cell membranes expressing the human Adenosine A1 receptor are prepared.

  • Assay Incubation: In a multi-well plate, the cell membranes are incubated with a fixed concentration of the radioligand, [3H]DPCPX, and varying concentrations of 2-Propylpyrimidin-4-amine.[16][17]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the cell membranes and any bound radioligand. Unbound radioligand passes through the filter.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The ability of 2-Propylpyrimidin-4-amine to inhibit the binding of the radioligand is calculated and expressed as a percentage of the control (no test compound). An IC50 value can be determined from a concentration-response curve.

Interpreting the Data: A Holistic View of Selectivity

The hypothetical data presented for 2-Propylpyrimidin-4-amine suggests a promising, albeit not perfectly clean, selectivity profile. Its high potency against FLT3 is encouraging, and the greater than 30-fold selectivity over c-KIT is a significant advantage.[8][9] However, the moderate activity against VEGFR2 and PDGFRβ warrants further investigation, as inhibition of these kinases can have both therapeutic and adverse consequences.

The off-target screening reveals a slight interaction with the Adenosine A1 receptor. While the inhibition is modest, it highlights the importance of screening against diverse protein families. The minimal hERG and moderate CYP3A4 inhibition are also important findings for predicting potential cardiotoxicity and drug-drug interactions, respectively.[18]

In comparison, Imatinib, while highly effective against BCR-ABL and c-KIT, has a broader range of off-target effects that contribute to its clinical profile.[19][20] Dasatinib is a more potent but less selective kinase inhibitor, with activity against a wide range of kinases, which can lead to a different spectrum of side effects.[21][22][23]

Conclusion: Navigating the Path to a Selective Therapy

The comprehensive cross-reactivity profiling of 2-Propylpyrimidin-4-amine provides a critical roadmap for its future development. By employing a suite of robust and validated assays, we can build a detailed understanding of its molecular interactions. This knowledge is not merely an academic exercise; it is the foundation upon which safe and effective medicines are built. The journey from a promising lead compound to a life-saving therapy is fraught with challenges, and a thorough understanding of a molecule's selectivity is an indispensable guide.

References

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Comparative

Benchmarking 2-Propylpyrimidin-4-amine: A Comparative Guide to its Potential as a Kinase and Nitric Oxide Synthase Inhibitor

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a cornerstone of progress. The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, form...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a cornerstone of progress. The aminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs. This guide focuses on 2-Propylpyrimidin-4-amine , a compound of interest due to its structural similarities to known bioactive agents. In the absence of extensive characterization, we present a comprehensive framework for benchmarking its potential inhibitory activity against two distinct and therapeutically relevant enzyme classes: Polo-like kinase 4 (PLK4) and inducible nitric oxide synthase (iNOS).

This document serves as a technical blueprint for researchers, scientists, and drug development professionals. It outlines a systematic approach to evaluating 2-Propylpyrimidin-4-amine, comparing its hypothetical performance against well-established inhibitors in each class. We will delve into the rationale behind experimental choices, provide detailed protocols for robust assessment, and present data in a comparative format to guide potential future research.

Part 1: The Scientific Rationale - Why Investigate PLK4 and iNOS?

The selection of PLK4 and iNOS as potential targets for 2-Propylpyrimidin-4-amine is rooted in the principle of chemical similarity. The aminopyrimidine core is a well-established pharmacophore for kinase inhibitors, with numerous derivatives targeting a wide range of kinases.[1][2] Notably, recent studies have highlighted the development of potent PLK4 inhibitors based on an aminopyrimidine scaffold.[3] PLK4 is a master regulator of centriole duplication, and its overexpression is implicated in the development and progression of various cancers.[3][4] Therefore, inhibitors of PLK4 are actively being pursued as novel anti-cancer therapeutics.[5][6]

Concurrently, aminopyridine and aminopyrimidine derivatives have demonstrated inhibitory activity against nitric oxide synthases (NOS).[7] Specifically, 2-amino-4-methylpyridine is a potent inhibitor of the inducible isoform, iNOS.[7] Overproduction of nitric oxide by iNOS is a key factor in the pathophysiology of inflammatory diseases and has been linked to the progression of certain cancers.[8][9][10] Consequently, selective iNOS inhibitors are of significant therapeutic interest.

Given these precedents, a dual-pronged investigation into the potential of 2-Propylpyrimidin-4-amine to inhibit either PLK4 or iNOS represents a logical and scientifically-driven starting point for its characterization.

Part 2: In Vitro Benchmarking - A Head-to-Head Comparison

The initial phase of characterization involves in vitro assays to determine the direct inhibitory activity of 2-Propylpyrimidin-4-amine against our targets of interest. For this purpose, we will benchmark it against the well-characterized inhibitors CFI-400945 for PLK4 and L-NIL and 1400W for iNOS.

Target 1: Polo-like Kinase 4 (PLK4)

PLK4's role in centriole duplication makes it an attractive target in oncology.[3][4] We will compare the inhibitory potential of 2-Propylpyrimidin-4-amine with CFI-400945, a first-in-class, potent, and selective PLK4 inhibitor.[5][11][12]

CompoundTargetIC50 (nM)Ki (nM)Selectivity
2-Propylpyrimidin-4-amine PLK4(Hypothetical)(Hypothetical)(To be determined)
CFI-400945 PLK42.8[13]0.26[12]High selectivity against PLK1-3[12]

A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, provides a robust and high-throughput method for determining kinase activity.[14][15]

Principle: The assay quantifies the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal that is directly proportional to kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 25 mM HEPES, pH 7.4, 5 mM MgCl2, 0.001% Brij 35). Prepare serial dilutions of 2-Propylpyrimidin-4-amine and the reference compound, CFI-400945.

  • Kinase Reaction: In a 96-well plate, add the test compounds, recombinant human PLK4 enzyme, and a suitable peptide substrate.

  • Initiation: Start the reaction by adding ATP. Incubate at 37°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices: The choice of a luminescent-based assay offers high sensitivity and a broad dynamic range, making it suitable for screening and IC50 determination. The use of a well-characterized inhibitor like CFI-400945 provides a critical benchmark for assessing the potency of our test compound.

Target 2: Inducible Nitric Oxide Synthase (iNOS)

The overproduction of nitric oxide by iNOS is a hallmark of many inflammatory conditions.[8][9] We will evaluate 2-Propylpyrimidin-4-amine against two established iNOS inhibitors, L-NIL and 1400W, which are known for their potency and selectivity.[16][17][18][19]

CompoundTargetIC50 (µM)Selectivity (over nNOS/eNOS)
2-Propylpyrimidin-4-amine iNOS(Hypothetical)(To be determined)
L-NIL iNOS3.3[17]~28-fold vs. nNOS[17]
1400W iNOSKd ≤ 0.007[18]>1000-fold vs. eNOS[19]

The Griess assay is a colorimetric method for the detection of nitrite, a stable and quantifiable breakdown product of nitric oxide.

Principle: In an acidic environment, nitrite reacts with the Griess reagent to form a purple azo compound, the absorbance of which can be measured spectrophotometrically.

Step-by-Step Protocol:

  • Enzyme Source: Use purified recombinant human iNOS or lysate from cytokine-stimulated macrophages (e.g., RAW 264.7 cells) as the source of iNOS.

  • Reaction Mixture: Prepare a reaction buffer containing L-arginine (the substrate), NADPH, and other necessary cofactors.

  • Inhibitor Incubation: Add serial dilutions of 2-Propylpyrimidin-4-amine and the reference inhibitors (L-NIL, 1400W) to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding the iNOS enzyme source. Incubate at 37°C for a specified time.

  • Nitrite Detection: Stop the reaction and add the Griess reagent to each well.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Construct a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite produced in each sample and determine the IC50 values for the inhibitors.

Causality Behind Experimental Choices: The Griess assay is a well-established, straightforward, and cost-effective method for measuring NOS activity. Benchmarking against two distinct and highly selective inhibitors, L-NIL and 1400W, will provide a comprehensive understanding of the potency and potential selectivity profile of 2-Propylpyrimidin-4-amine.

Part 3: Cellular Activity - Assessing In-Cell Efficacy

Demonstrating target engagement and functional consequences in a cellular context is a critical next step.

Cellular Assay for PLK4 Inhibition: Anti-proliferative Activity

Inhibition of PLK4 is expected to induce cell cycle arrest and apoptosis, leading to a reduction in cell proliferation.[5]

CompoundCell LineIC50 (µM)
2-Propylpyrimidin-4-amine Breast Cancer (e.g., MDA-MB-231)(Hypothetical)
CFI-400945 Breast Cancer (Various)Potent anti-proliferative activity[5]

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[20][21]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[20]

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells (e.g., a breast cancer cell line known to overexpress PLK4) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-Propylpyrimidin-4-amine and CFI-400945 for a specified duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.

Causality Behind Experimental Choices: The MTT assay is a widely accepted and reliable method for assessing the anti-proliferative effects of compounds. Using a cancer cell line with documented PLK4 overexpression provides a relevant biological system to test the hypothesis that 2-Propylpyrimidin-4-amine's anti-proliferative effects are mediated through PLK4 inhibition.

Cellular Assay for iNOS Inhibition: Nitric Oxide Production in Macrophages

To assess the cellular activity of 2-Propylpyrimidin-4-amine as an iNOS inhibitor, we will measure its ability to suppress nitric oxide production in stimulated macrophages.

Step-by-Step Protocol:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.

  • Stimulation and Treatment: Co-treat the cells with an inflammatory stimulus to induce iNOS expression (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ]) and serial dilutions of 2-Propylpyrimidin-4-amine, L-NIL, or 1400W.

  • Incubation: Incubate the cells for 24 hours to allow for iNOS expression and nitric oxide production.

  • Sample Collection: Collect the cell culture supernatant.

  • Nitrite Measurement: Perform the Griess assay on the supernatant as described in the in vitro iNOS activity assay protocol.

  • Data Analysis: Determine the IC50 values for the inhibition of nitric oxide production.

Causality Behind Experimental Choices: This cellular assay mimics a pro-inflammatory environment where iNOS is upregulated. It provides a physiologically relevant system to confirm that the compound can penetrate cells and inhibit iNOS activity at its site of action.

Part 4: In Vivo Evaluation - A Glimpse into Therapeutic Potential

Should 2-Propylpyrimidin-4-amine demonstrate promising in vitro and cellular activity, the subsequent step is to evaluate its efficacy in a preclinical in vivo model.

In Vivo Model for PLK4 Inhibition: Cancer Xenograft Model

Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anti-cancer agents.[22][23][24]

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., a breast cancer line responsive to CFI-400945) into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle control, 2-Propylpyrimidin-4-amine, and CFI-400945). Administer the compounds daily via a suitable route (e.g., oral gavage).

  • Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers).

  • Data Analysis: Compare the tumor growth inhibition between the treatment groups.

Causality Behind Experimental Choices: The xenograft model provides a robust system to assess the anti-tumor efficacy of a compound in a living organism.[22] Including a positive control group treated with a known effective agent like CFI-400945 is crucial for validating the model and providing a direct comparison of in vivo potency.

Visualizing the Path Forward

To encapsulate the proposed research workflow, the following diagrams illustrate the key experimental stages and the underlying biological rationale.

experimental_workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_invivo In Vivo Efficacy invitro_plk4 PLK4 Kinase Assay (vs. CFI-400945) cellular_plk4 Cancer Cell Proliferation (MTT Assay) invitro_plk4->cellular_plk4 Potent Hit invitro_inos iNOS Activity Assay (vs. L-NIL, 1400W) cellular_inos NO Production in Macrophages (Griess Assay) invitro_inos->cellular_inos Potent Hit invivo_model Cancer Xenograft Model cellular_plk4->invivo_model Cellular Activity start 2-Propylpyrimidin-4-amine start->invitro_plk4 Hypothesis-driven Target Selection start->invitro_inos Hypothesis-driven Target Selection

Caption: A streamlined workflow for the characterization of 2-Propylpyrimidin-4-amine.

plk4_pathway plk4 PLK4 centriole Centriole Duplication plk4->centriole Regulates mitosis Proper Mitotic Progression centriole->mitosis cell_cycle Normal Cell Cycle mitosis->cell_cycle inhibitor 2-Propylpyrimidin-4-amine (Hypothetical Inhibitor) inhibitor->plk4

Caption: The role of PLK4 in the cell cycle and the point of hypothetical inhibition.

inos_pathway inos iNOS no Nitric Oxide (NO) inos->no Produces l_arginine L-Arginine l_arginine->inos Substrate inflammation Inflammation no->inflammation Mediates inhibitor 2-Propylpyrimidin-4-amine (Hypothetical Inhibitor) inhibitor->inos

Caption: The iNOS pathway and its hypothetical inhibition by 2-Propylpyrimidin-4-amine.

Conclusion

While the inhibitory profile of 2-Propylpyrimidin-4-amine remains to be empirically determined, this guide provides a robust and scientifically grounded framework for its comprehensive evaluation. By benchmarking against established inhibitors of PLK4 and iNOS, researchers can systematically uncover the therapeutic potential of this novel aminopyrimidine derivative. The detailed protocols and comparative data structures presented herein are designed to ensure experimental rigor and facilitate clear interpretation of results, thereby accelerating the journey from a compound of interest to a potential therapeutic candidate.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Propylpyrimidin-4-amine

Abstract: This guide provides essential, immediate safety and logistical information for the handling of 2-Propylpyrimidin-4-amine. It is designed for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides essential, immediate safety and logistical information for the handling of 2-Propylpyrimidin-4-amine. It is designed for researchers, scientists, and drug development professionals. The recommendations herein are grounded in the known hazards of structurally similar aminopyrimidine compounds to ensure the highest degree of safety in the absence of a specific Safety Data Sheet for the title compound. This document outlines a risk-based approach to selecting, using, and disposing of Personal Protective Equipment (PPE), ensuring a self-validating system of safety for all laboratory procedures.

Hazard Assessment: The Foundation of Your Protection

The primary hazards associated with aminopyrimidine and aminopyridine cores are significant and demand rigorous control measures. Based on aggregated GHS (Globally Harmonized System) data for these analogs, we must assume 2-Propylpyrimidin-4-amine presents the following risks[1][2][3]:

  • Acute Oral Toxicity: Harmful or toxic if swallowed[1][2][3].

  • Skin Corrosion/Irritation: Causes skin irritation, with potential for fatal intoxication upon significant dermal absorption[1][2][3].

  • Serious Eye Damage/Irritation: Poses a high risk of causing serious eye damage[1].

  • Acute Dermal and Inhalation Toxicity: Assumed to be toxic if it comes into contact with the skin or is inhaled as a dust or vapor[2].

  • Specific Target Organ Toxicity: May cause respiratory irritation[1][3].

The causality is clear: the amine and pyrimidine functionalities are reactive and can interact harmfully with biological tissues upon contact. Our entire PPE strategy is therefore designed to create an impermeable barrier against these routes of exposure.

Core PPE Requirements: Your Non-Negotiable Barrier

All handling of 2-Propylpyrimidin-4-amine, regardless of scale, must be conducted within a certified chemical fume hood to control inhalation exposure[4]. The following PPE is the minimum required standard for any procedure involving this compound.

Eye and Face Protection

Direct ocular exposure can lead to severe and potentially irreversible damage[1].

  • Mandatory: Wear well-fitting chemical splash goggles that conform to ANSI Z87.1 standards. Standard safety glasses with side shields do not offer sufficient protection against splashes[5].

  • Recommended for High-Risk Tasks: When handling larger quantities (>5g), working with solutions, or performing tasks with a significant splash potential (e.g., transfers, sonicating), supplement your goggles with a full-face shield[5].

Skin and Body Protection

Dermal absorption is a critical risk pathway[2]. Your protection must be comprehensive.

  • Gloves: Double-gloving is mandatory[5][6].

    • Inner Glove: A standard nitrile examination glove.

    • Outer Glove: A chemically resistant nitrile or neoprene glove with an extended cuff. Ensure the outer glove cuff is pulled over the sleeve of your lab coat[6].

    • Integrity and Replacement: Gloves must be inspected for pinholes or defects before each use. Change outer gloves immediately if contamination is suspected, or at a maximum interval of 30-60 minutes during continuous handling[5][6]. Never wear gloves outside of the immediate work area.

  • Laboratory Coat: A clean, long-sleeved laboratory coat made of a low-lint, chemically resistant material is required. The coat must be fully buttoned or snapped, with tight-fitting knit or elastic cuffs to prevent skin exposure at the wrist[5].

Respiratory Protection

The primary engineering control is a chemical fume hood.

  • Primary Control: All procedures that may generate dust (e.g., weighing, transferring solids) or vapors (e.g., making solutions, running reactions) must be performed inside a certified chemical fume hood[4].

  • Secondary Control (Emergency/Maintenance Only): In the rare event of fume hood failure or for emergency spill response outside of a hood, a NIOSH-approved respirator is required. For a solid powder, an N95 or P100 particulate respirator may be sufficient. For solutions or potential vapors, a half-mask or full-face respirator with organic vapor cartridges is necessary[5][7]. Respirator use requires prior medical clearance and fit-testing as per your institution's policy.

Operational Plans: PPE in Practice

Trustworthiness in safety comes from repeatable, validated protocols. The following procedures are designed to be self-validating systems that minimize the risk of exposure during routine laboratory operations.

PPE Selection Workflow

The nature of the experimental task dictates the specific ensemble of PPE required. Use the following decision workflow to ensure appropriate protection.

PPE_Workflow cluster_0 Start: Task Assessment cluster_1 Core PPE (All Tasks) cluster_2 Task-Specific Escalation cluster_3 Final PPE Ensemble start Assess Task: Scale & Physical Form core_ppe Mandatory Base PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat (Cuffs Tucked) - Work in Fume Hood weighing Weighing Solid (<1g) core_ppe->weighing Task Type? liquid_transfer Liquid Transfer or Reaction Work-up (>10mL) core_ppe->liquid_transfer spill Spill Cleanup core_ppe->spill weighing_ppe Base PPE is Sufficient weighing->weighing_ppe liquid_ppe Base PPE + Face Shield liquid_transfer->liquid_ppe spill_ppe Base PPE + Face Shield + Chem-Resistant Apron/Gown + NIOSH Respirator (if needed) spill->spill_ppe

Caption: PPE selection workflow based on experimental task.

Protocol: Donning and Doffing PPE

The sequence of donning and doffing is critical to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat: Don your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second, extended-cuff pair of gloves. Ensure the cuffs go over the sleeves of your lab coat.

  • Eye Protection: Put on your chemical splash goggles.

  • Face Shield: If required by the task, don the face shield over your goggles.

Doffing (Taking Off) Sequence (Assume you are exiting the work area):

  • Outer Gloves: Remove the outer, most contaminated gloves. Peel them off without touching the outside with your bare skin, disposing of them immediately in a designated hazardous waste container.

  • Face Shield/Goggles: Remove face shield (if used), followed by goggles, by handling the strap. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton your lab coat. Roll it forward and down off your shoulders, touching only the inside. Fold it so the contaminated outside is contained within and place it in the designated receptacle.

  • Inner Gloves: Remove the final pair of gloves, again without touching the outside.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.

Decontamination and Disposal Plan

Contaminated PPE is hazardous waste.

  • Disposable PPE: All used gloves, disposable gowns, and other contaminated disposable items must be placed in a clearly labeled, sealed hazardous waste bag or container for collection by your institution's environmental health and safety (EHS) department.

  • Non-Disposable PPE: Reusable items like goggles and face shields must be decontaminated after each use according to your site-specific procedures.

  • Chemical Waste: Dispose of unused 2-Propylpyrimidin-4-amine and contaminated materials according to all local, state, and federal regulations. This typically involves collection in a sealed, properly labeled hazardous waste container[8][9].

Summary of PPE Recommendations

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GogglesSingle Nitrile GlovesLab CoatNot required (in sealed containers)
Weighing Solid Safety GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Running Reaction Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup Goggles & Face ShieldDouble Chemical GlovesChem-Resistant Gown/ApronNIOSH Respirator (as needed)

References

  • PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine. Retrieved from [Link]

  • GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • Pontillo, N., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Loba Chemie. (n.d.). 2-AMINO 4-METHYLPYRIDINE. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • PEPID Connect. (n.d.). Bioweapons: Protective Clothing - Biological Agents. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PMC - NIH. Retrieved from [Link]

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